AZD-3463
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIGMXOIWJGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717792 | |
| Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356962-20-3 | |
| Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AZD-3463: A Technical Guide to Dual ALK/IGF-1R Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3463 is a potent, orally bioavailable small molecule inhibitor that demonstrates a dual specificity for Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. The dual inhibition of ALK and IGF-1R presents a promising therapeutic strategy, particularly in overcoming resistance to first-generation ALK inhibitors like crizotinib, where IGF-1R signaling can act as a bypass pathway.[1][3]
Core Mechanism of Action
This compound competitively binds to the ATP-binding pocket of both ALK and IGF-1R, inhibiting their kinase activity.[1][4] This dual inhibition leads to the downregulation of key downstream signaling pathways crucial for tumor cell proliferation, survival, and growth, including the PI3K/AKT/mTOR, RAS/MAPK, and JAK/STAT pathways.[1][5] Notably, this compound has shown efficacy against various crizotinib-resistant ALK mutations, such as the L1196M gatekeeper mutation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| ALK | Ki | 0.75 nM | [1][2][4][6] |
| IGF-1R | Ki | Equivalent to ALK | [1][2][4] |
Table 2: Cellular Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | ALK Status | IGF-1R Status | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | Wild Type | Not Specified | 2.802 | [6] |
| NGP | Neuroblastoma | Wild Type | Not Specified | 14.55 | [6] |
| NB-19 | Neuroblastoma | Not Specified | Not Specified | 11.94 | [6] |
| SH-SY5Y | Neuroblastoma | F1174L Mutant | Not Specified | 1.745 | [6] |
| SK-N-AS | Neuroblastoma | Wild Type | Not Specified | 21.34 | [6] |
| LA-N-6 | Neuroblastoma | Wild Type | Not Specified | 16.49 | [6] |
| H3122 | NSCLC | EML4-ALK | Not Specified | Not Specified | [1] |
| H2228 | NSCLC | EML4-ALK | Not Specified | Not Specified | [1] |
| DEL | ALCL | NPM-ALK | Not Specified | Not Specified | [1] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | ALK Status | Treatment | Outcome | Reference |
| SH-SY5Y Orthotopic | Neuroblastoma | F1174L Mutant | 15 mg/kg this compound (i.p., daily) | Almost complete tumor regression | [5][7] |
| NGP Orthotopic | Neuroblastoma | Wild Type | 15 mg/kg this compound (i.p., daily) | Significant tumor regression | [5][7] |
| H3122 | NSCLC | EML4-ALK | Dose-dependent this compound | Tumor stasis | [1][4] |
| H2228 | NSCLC | EML4-ALK | Dose-dependent this compound | Tumor regression | [1][4] |
| DEL | ALCL | NPM-ALK | Dose-dependent this compound | Tumor regression | [1][4] |
Signaling Pathways
The following diagrams illustrate the ALK and IGF-1R signaling pathways and the points of inhibition by this compound.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Apoptosis | Autophagy | IGF-1R | ALK | TargetMol [targetmol.com]
- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
AZD-3463: A Technical Guide to its Signaling Pathway and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-3463 is a potent, orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R).[1] This dual inhibitory action disrupts critical downstream signaling pathways, primarily the PI3K/AKT/mTOR cascade, leading to the induction of apoptosis and autophagy in cancer cells.[2][3][4] Preclinical studies have demonstrated its efficacy in various cancer models, most notably in neuroblastoma, including cell lines and xenograft models resistant to the first-generation ALK inhibitor, crizotinib. This technical guide provides a comprehensive analysis of the this compound signaling pathway, a summary of its preclinical quantitative data, and detailed experimental protocols for its investigation.
Introduction to this compound
This compound was developed as a next-generation ALK inhibitor with the added benefit of co-targeting IGF1R, a key pathway implicated in cancer cell survival and resistance to targeted therapies. The rationale behind this dual-targeting strategy is to overcome the acquired resistance mechanisms that often limit the efficacy of single-target ALK inhibitors like crizotinib.[5] this compound exhibits high affinity for ALK with a Ki (inhibitor constant) of 0.75 nM.[1][3] Its activity has been demonstrated against wild-type ALK as well as a range of clinically relevant ALK mutations, including the F1174L, D1091N, and the crizotinib-resistant L1196M gatekeeper mutation.
Core Signaling Pathway of this compound
The primary mechanism of action of this compound involves the simultaneous inhibition of ALK and IGF1R receptor tyrosine kinases. This dual blockade prevents the autophosphorylation and activation of these receptors, thereby abrogating downstream signaling. The most critical pathway affected is the PI3K/AKT/mTOR signaling axis, a central regulator of cell growth, proliferation, survival, and metabolism.
Upon inhibition of ALK and IGF1R by this compound, the following key downstream events occur:
-
Inhibition of PI3K/AKT/mTOR Signaling: this compound effectively blocks the phosphorylation of AKT and the downstream effector, ribosomal protein S6 (S6), a key component of the mTOR pathway. This has been observed in various neuroblastoma cell lines.[2][6]
-
Induction of Apoptosis: The suppression of the pro-survival PI3K/AKT pathway leads to programmed cell death. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, hallmark indicators of apoptosis.[2]
-
Induction of Autophagy: this compound also triggers autophagy, a cellular self-degradation process. This is demonstrated by the cleavage of microtubule-associated protein 1A/1B-light chain 3 (LC3A/B) from LC3-I to LC3-II.[2]
The following diagram illustrates the core signaling pathway affected by this compound.
Caption: this compound inhibits ALK and IGF1R, blocking the PI3K/AKT/mTOR pathway.
Quantitative Data
The preclinical efficacy of this compound has been quantified in various neuroblastoma cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | ALK Status | IC50 (µM) | Reference |
| IMR-32 | Wild-Type | 2.802 | [3] |
| NGP | Wild-Type | 14.55 | [3] |
| NB-19 | Wild-Type | 11.94 | [3] |
| SH-SY5Y | F1174L Mutation | 1.745 | [3] |
| SK-N-AS | Wild-Type | 21.34 | [3] |
| LA-N-6 | D1091N Mutation | 16.49 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining the effect of this compound on the viability of neuroblastoma cells using a Cell Counting Kit-8 (CCK-8) assay.
Caption: Workflow for assessing cell viability after this compound treatment.
Protocol:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (typically ranging from 0 to 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the drug concentration to determine the IC50 value.
Western Blot Analysis
This protocol describes the detection of key signaling proteins and markers of apoptosis and autophagy in neuroblastoma cells treated with this compound.
Protocol:
-
Cell Treatment and Lysis:
-
Seed neuroblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 10 µM this compound for various time points (e.g., 0, 0.5, 1, 2, 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ALK, ALK, p-AKT, AKT, p-S6, S6, PARP, Caspase-3, LC3A/B, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol details the establishment of an orthotopic neuroblastoma xenograft model in mice to evaluate the in vivo efficacy of this compound.
Protocol:
-
Cell Preparation: Culture human neuroblastoma cells (e.g., SH-SY5Y or NGP) and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
Orthotopic Injection:
-
Anesthetize 5-6 week old female athymic nude mice.
-
Make a small flank incision to expose the adrenal gland.
-
Inject 10 µL of the cell suspension (2 x 10⁶ cells) into the adrenal gland.
-
Close the incision with sutures.
-
-
Tumor Monitoring: Monitor tumor growth weekly using bioluminescence imaging (for luciferase-expressing cells) or ultrasound.
-
Drug Administration: Once tumors are established (e.g., after 4 weeks), randomize the mice into treatment and control groups. Administer this compound (15 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal injection daily.
-
Efficacy Evaluation:
-
Monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry).
-
Resistance Mechanisms and Future Directions
While this compound shows promise in overcoming some forms of crizotinib resistance, the potential for acquired resistance to this compound itself remains a consideration. Potential resistance mechanisms could involve mutations in the ALK kinase domain that reduce drug binding or the activation of bypass signaling pathways.
Future research should focus on:
-
Identifying the specific molecular mechanisms of resistance to this compound.
-
Exploring combination therapies to prevent or overcome resistance. This compound has already shown synergistic effects with doxorubicin.[7]
-
Evaluating the efficacy of this compound in a broader range of cancer types harboring ALK or IGF1R alterations.
Clinical Trial Status
As of late 2025, there is no publicly available information from major clinical trial registries indicating that this compound has entered human clinical trials. Its development status is currently preclinical.[1]
Conclusion
This compound is a potent dual ALK and IGF1R inhibitor with a well-defined mechanism of action centered on the inhibition of the PI3K/AKT/mTOR signaling pathway. Its ability to induce both apoptosis and autophagy, coupled with its efficacy in crizotinib-resistant models, makes it a promising candidate for the treatment of neuroblastoma and potentially other ALK-driven malignancies. The provided technical information and protocols serve as a valuable resource for researchers investigating this compound and its therapeutic potential.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. toolsbiotech.com [toolsbiotech.com]
- 4. ptglab.com [ptglab.com]
- 5. jnj-38877605.com [jnj-38877605.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Dual ALK/IGF1R Inhibitor AZD-3463: A Technical Guide to its Interaction with the PI3K/AKT/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dual anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF1R) inhibitor, AZD-3463, with a specific focus on its mechanism of action involving the critical PI3K/AKT/mTOR signaling pathway. This document consolidates key preclinical data, outlines detailed experimental protocols for assessing drug efficacy and mechanism, and presents visual diagrams of the signaling cascade and experimental workflows to support further research and development.
Introduction to the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular processes. These include cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase AKT (also known as protein kinase B or PKB).
Once at the membrane, AKT is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). Activated AKT then phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), leading to the activation of mTOR complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
This compound: A Dual ALK and IGF1R Inhibitor
This compound is an orally bioavailable small molecule inhibitor that potently targets both anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF1R).[1][2] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives the proliferation of various cancers, including neuroblastoma and non-small cell lung cancer.[3] Similarly, the IGF1R signaling axis is frequently implicated in tumor growth and survival. By dually targeting these two receptors, this compound presents a promising strategy to overcome cancer cell resistance and enhance therapeutic efficacy.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
A primary mechanism through which this compound exerts its anti-tumor effects is by suppressing the PI3K/AKT/mTOR signaling pathway.[3] By inhibiting the upstream receptor tyrosine kinases ALK and IGF1R, this compound effectively blocks the initial activation of PI3K, thereby preventing the downstream cascade of phosphorylation events. This leads to a reduction in the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTORC1. The inhibition of this critical survival pathway ultimately results in the induction of apoptosis and autophagy in cancer cells.[4]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
Table 1: Kinase Inhibitory Activity of this compound
| Target | Parameter | Value |
| ALK | Ki | 0.75 nM |
Table 2: In Vitro Cell Viability (IC50) of this compound in Neuroblastoma Cell Lines [4]
| Cell Line | ALK Status | IC50 (µM) |
| SH-SY5Y | WT/F1174L | 1.745 |
| IMR-32 | WT | 2.802 |
| NB-19 | WT | 11.94 |
| NGP | WT | 14.55 |
| LA-N-6 | D1091N | 16.49 |
| SK-N-AS | WT | 21.34 |
Table 3: Qualitative and Semi-Quantitative Effects of this compound on PI3K/AKT/mTOR Pathway Phosphorylation
| Cell Line(s) | Treatment | Target Protein | Observed Effect | Reference |
| IMR-32, NGP, SH-SY5Y, SK-N-AS (Neuroblastoma) | 10 µM this compound (0-4h) | p-AKT (Ser473) | Potently inhibited or totally abolished | [4] |
| IMR-32, NGP, SH-SY5Y, SK-N-AS (Neuroblastoma) | 10 µM this compound (0-4h) | p-S6 (Thr235/236) | Potently inhibited or totally abolished | [4] |
| MDA-MB-231BO (Breast Cancer) | Increasing concentrations of this compound | p-IGF-1R | Dose-dependent decrease | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effect on the PI3K/AKT/mTOR pathway.
Western Blot Analysis for Phosphorylated and Total Protein Levels
This protocol is adapted from methodologies used to assess the effect of this compound on PI3K/AKT/mTOR pathway proteins in neuroblastoma cell lines.[4]
5.1.1. Materials
-
Cell Lines: IMR-32, NGP, SH-SY5Y, SK-N-AS neuroblastoma cells
-
Reagents: this compound, RIPA buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, Laemmli sample buffer, Tris-buffered saline with Tween-20 (TBST), non-fat dry milk or bovine serum albumin (BSA), primary antibodies (p-AKT Ser473, total AKT, p-S6 Thr235/236, total S6, β-Actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
5.1.2. Procedure
-
Cell Culture and Treatment: Culture neuroblastoma cell lines in appropriate media. Treat cells with 10 µM of this compound for various time points (e.g., 0, 0.5, 1, 2, 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Cell Viability Assay (CCK-8)
This protocol is based on the Cell Counting Kit-8 (CCK-8) assay used to determine the IC50 values of this compound in neuroblastoma cell lines.[4][6][7]
5.2.1. Materials
-
Cell Lines: Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, NGP, NB-19, LA-N-6, SK-N-AS)
-
Reagents: this compound, appropriate cell culture medium, 96-well plates, Cell Counting Kit-8 (CCK-8) solution.
5.2.2. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0 to 50 µM) for 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for analyzing PI3K/AKT/mTOR pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD3463, an IGF-1R inhibitor, suppresses breast cancer metastasis to bone via modulation of the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. bosterbio.com [bosterbio.com]
The Dual ALK/IGF1R Inhibitor AZD-3463: A Technical Guide to its Apoptotic Induction in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma (NB), a pediatric malignancy originating from the sympathetic nervous system, presents a significant clinical challenge, particularly in high-risk cases characterized by genetic aberrations such as MYCN amplification and mutations in the Anaplastic Lymphoma Kinase (ALK) gene.[1] Activated ALK is a key driver of tumorigenesis, promoting cell survival and proliferation.[2] AZD-3463 is a potent, orally bioavailable small molecule inhibitor that dually targets ALK and the Insulin-like Growth Factor 1 Receptor (IGF1R), two critical receptor tyrosine kinases implicated in neuroblastoma progression.[2][3] This dual inhibition effectively overcomes resistance mechanisms seen with first-generation ALK inhibitors like crizotinib, particularly in neuroblastomas harboring activating mutations such as F1174L and D1091N.[4] This technical guide provides an in-depth overview of the mechanism of this compound, focusing on its induction of apoptosis through the PI3K/AKT/mTOR signaling pathway, and presents detailed experimental protocols and quantitative data for researchers in the field.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of ALK and IGF1R, thereby blocking downstream signaling cascades crucial for cell survival and proliferation.[1] In neuroblastoma, activating mutations in ALK lead to the constitutive activation of the PI3K/AKT/mTOR pathway.[1] this compound effectively abrogates this signaling, leading to decreased phosphorylation of key downstream effectors such as Akt and the ribosomal protein S6.[1] The inhibition of this pathway tips the cellular balance towards programmed cell death, inducing both apoptosis and autophagy.[1][2] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, hallmark indicators of apoptotic activity.[1]
dot
Caption: this compound inhibits ALK and IGF1R, blocking the PI3K/AKT/mTOR pathway to induce apoptosis.
Quantitative Data
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated across a panel of human neuroblastoma cell lines, including those with wild-type (WT) ALK and activating ALK mutations. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.
| Cell Line | ALK Status | IC50 (µM)[5] |
| IMR-32 | WT | 2.802 |
| NGP | WT | 14.55 |
| NB-19 | WT | 11.94 |
| SH-SY5Y | F1174L | 1.745 |
| SK-N-AS | WT | 21.34 |
| LA-N-6 | D1091N | 16.49 |
In Vivo Efficacy
The anti-tumor efficacy of this compound has been demonstrated in orthotopic xenograft mouse models of neuroblastoma. Daily intraperitoneal injections of 15 mg/kg this compound for 21 days resulted in significant tumor growth inhibition.
| Xenograft Model | ALK Status | Treatment Group | Mean Tumor Weight (g) ± SD | P-value |
| SH-SY5Y | F1174L | Control (DMSO) | ~0.85 ± ~0.15 | < 0.01 |
| This compound (15 mg/kg) | ~0.05 ± ~0.02 | |||
| NGP | WT | Control (DMSO) | ~0.60 ± ~0.10 | < 0.05 |
| This compound (15 mg/kg) | ~0.15 ± ~0.05 |
Note: Tumor weight values are estimated from graphical data presented in Wang et al., 2016.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the determination of cell viability in neuroblastoma cell lines treated with this compound using the Cell Counting Kit-8 (CCK-8).
dot
Caption: Workflow for assessing cell viability using the CCK-8 assay after this compound treatment.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, NGP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and resuspend neuroblastoma cells in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions (e.g., concentrations ranging from 0 to 50 µM). Include a vehicle control group treated with DMSO at the same concentration as the highest this compound dose.
-
Incubation: Incubate the treated plates for 72 hours under the same conditions as step 2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell line's metabolic activity.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of apoptosis-related proteins in neuroblastoma cells following treatment with this compound.
Materials:
-
Neuroblastoma cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved PARP
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-S6 Ribosomal Protein
-
Rabbit anti-S6 Ribosomal Protein
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed neuroblastoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with 10 µM this compound or vehicle (DMSO) for various time points (e.g., 0, 2, 4 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. β-actin is used as a loading control.
Flow Cytometry for Apoptosis (Propidium Iodide Staining)
This protocol details the quantification of cell death by staining with propidium iodide (PI) and analysis by flow cytometry.
Materials:
-
Neuroblastoma cell lines
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed neuroblastoma cells in 6-well plates. After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 10 µM) for specified time points (e.g., 0, 2, 4 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI-positive cells are considered dead or late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of PI-positive cells in the treated and control samples.
Conclusion
This compound represents a promising therapeutic agent for the treatment of neuroblastoma, including cases with ALK mutations that are resistant to first-generation inhibitors.[5] Its dual inhibitory action on ALK and IGF1R effectively shuts down the pro-survival PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis.[1] The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this compound and similar targeted therapies in neuroblastoma. Further exploration of this compound in clinical settings is warranted.
References
- 1. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 3. The ALK inhibitor AZD3463 effectively inhibits growth of sorafenib-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
AZD-3463: A Potent Inducer of Autophagy in Cancer Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-3463 is a powerful and orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R).[1] Initially developed to overcome resistance to first-generation ALK inhibitors like crizotinib, emerging research has illuminated a significant role for this compound in the induction of autophagy, a cellular self-degradative process, in various cancer models.[2][3] This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and key signaling pathways associated with this compound-induced autophagy. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Core Mechanism of Action: Induction of Autophagy
This compound triggers autophagy primarily through its potent inhibition of the ALK and IGF1R receptor tyrosine kinases.[1] This dual inhibition disrupts downstream signaling through the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2] The mammalian target of rapamycin (mTOR) is a key negative regulator of autophagy; its inhibition by this compound unleashes the autophagic machinery.[2] This process is characterized by the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and fuse with lysosomes for degradation and recycling.
The induction of autophagy by this compound has been observed in multiple cancer cell lines, including neuroblastoma and breast cancer.[2][4] This autophagic response can contribute to the anti-cancer effects of this compound, potentially acting synergistically with apoptosis to promote cancer cell death.
Quantitative Data on this compound-Induced Autophagy
The following tables summarize the key findings from preclinical studies investigating the effect of this compound on autophagy markers.
Table 1: Effect of this compound on LC3-II Cleavage in Neuroblastoma Cell Lines
| Cell Line | ALK Status | This compound Concentration | Treatment Duration | Observed Effect on LC3-II | Reference |
| IMR-32 | Wild Type | 10 µM | 0-4 hours | Time-dependent increase in LC3-II cleavage | [5] |
| NGP | Wild Type | 10 µM | 0-4 hours | Time-dependent increase in LC3-II cleavage | [5] |
| SH-SY5Y | Wild Type | 10 µM | 0-4 hours | Time-dependent increase in LC3-II cleavage | [5] |
| SK-N-AS | Wild Type | 10 µM | 0-4 hours | Time-dependent increase in LC3-II cleavage | [5] |
Table 2: Effect of this compound on Autophagy in Breast Cancer Cells
| Cell Line | Treatment | Observed Effect on Autophagy | Reference |
| MCF7 | This compound | Induction of autophagy | [4] |
| MCF7 | This compound in combination with Rapamycin | Increased autophagy compared to control | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound-induced autophagy.
Western Blotting for LC3-II Detection
This protocol is a generalized procedure for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Neuroblastoma or breast cancer cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3A/B
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time points (e.g., 0, 1, 2, 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 15% SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of autophagy induction.
-
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM provides direct visual evidence of autophagosome and autolysosome formation.
Materials:
-
Treated and control cells
-
Glutaraldehyde and paraformaldehyde fixative solution
-
Osmium tetroxide
-
Uranyl acetate
-
Lead citrate
-
Resin for embedding
-
Ultramicrotome
-
Transmission electron microscope
Procedure:
-
Fixation: Fix the cells treated with this compound or vehicle control with a glutaraldehyde and paraformaldehyde solution.
-
Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by staining with uranyl acetate and lead citrate.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in resin.
-
Sectioning: Cut ultrathin sections (e.g., 70-90 nm) using an ultramicrotome.
-
Imaging: Mount the sections on copper grids and examine them using a transmission electron microscope.
-
Analysis: Look for characteristic double-membraned autophagosomes and single-membraned autolysosomes in the cytoplasm of the cells.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying this compound-induced autophagy.
Conclusion
This compound effectively induces autophagy in cancer cells by inhibiting the ALK/IGF1R-PI3K/AKT/mTOR signaling pathway. This mechanism of action, in addition to its direct pro-apoptotic effects, positions this compound as a compelling candidate for further investigation in cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore and harness the autophagic properties of this promising inhibitor. Further studies are warranted to fully elucidate the therapeutic implications of this compound-induced autophagy, particularly in the context of overcoming drug resistance and enhancing treatment efficacy in various cancer types.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
AZD-3463: A Novel ALK Inhibitor for Overcoming Crizotinib Resistance in Neuroblastoma
An in-depth technical guide or whitepaper on the core topic of AZD-3463 for crizotinib-resistant neuroblastoma, designed for researchers, scientists, and drug development professionals.
Introduction
Neuroblastoma (NB) is the most common extracranial solid tumor in childhood and accounts for a significant percentage of pediatric cancer-related deaths.[1] A key driver in a subset of high-risk neuroblastomas is the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[2] While the first-generation ALK inhibitor, crizotinib, has shown efficacy in some cases, intrinsic resistance, particularly in tumors harboring specific ALK mutations such as F1174L, presents a major clinical challenge.[2][3] this compound has emerged as a promising next-generation ALK inhibitor capable of overcoming this resistance. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy in crizotinib-resistant models, and detailed experimental protocols.
Mechanism of Action
This compound is a potent, orally bioavailable, dual inhibitor of ALK and Insulin-like Growth Factor 1 Receptor (IGF1R), with a high affinity for ALK (Ki of 0.75 nM).[4][5] Its primary mechanism in neuroblastoma involves the inhibition of the ALK-mediated PI3K/AKT/mTOR signaling pathway.[1][2] Activating mutations in ALK, which are common in neuroblastoma, lead to the constitutive activation of this pathway, promoting cell proliferation and survival.[6] By blocking ALK, this compound effectively downregulates the phosphorylation of key downstream effectors like AKT and S6, ultimately leading to the induction of apoptosis and autophagy in neuroblastoma cells.[1][2] This mechanism of action is effective against both wild-type (WT) ALK and crizotinib-resistant ALK mutations, including F1174L and D1091N.[2][7]
Quantitative Data Presentation
The preclinical efficacy of this compound has been evaluated in various neuroblastoma cell lines, including those with wild-type ALK and those harboring crizotinib-resistant mutations.
Table 1: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | ALK Status | IC50 (µM) |
| SH-SY5Y | WT/F1174L | 1.745[4] |
| IMR-32 | WT | 2.802[4] |
| NB-19 | WT | 11.94[4] |
| NGP | WT | 14.55[4] |
| LA-N-6 | D1091N | 16.49[4] |
| SK-N-AS | WT | 21.34[4] |
Table 2: In Vivo Efficacy of this compound in Orthotopic Neuroblastoma Xenograft Models
| Xenograft Model | ALK Status | Treatment | Outcome |
| SH-SY5Y | F1174L | 15 mg/kg this compound (i.p., daily for 21 days) | Significant reduction in tumor weight compared to control (P < 0.01).[8] |
| NGP | WT | 15 mg/kg this compound (i.p., daily for 21 days) | Significant reduction in tumor weight compared to control (P < 0.05).[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability and Proliferation Assay
This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cell lines.
-
Cell Lines and Culture: Neuroblastoma cell lines (e.g., SH-SY5Y, NGP, IMR-32, SK-N-AS, LA-N-6, NB-19) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum and antibiotics.[1][9]
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well.[9]
-
After 24 hours, cells are treated with increasing concentrations of this compound (e.g., 0 to 50 µM) or a vehicle control (DMSO).[4][7]
-
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or CellTiter-Blue® assay, following the manufacturer's instructions.[1][9]
-
Absorbance is measured using a microplate reader to determine the percentage of viable cells relative to the vehicle control.
-
IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis of ALK Signaling Pathway
This protocol is used to assess the effect of this compound on the ALK-mediated PI3K/AKT/mTOR signaling pathway.
-
Cell Treatment and Lysis:
-
Neuroblastoma cells (e.g., IMR-32, NGP, SH-SY5Y, SK-N-AS) are seeded and grown to approximately 70-80% confluency.
-
Cells are treated with 10 µM this compound for various time points (e.g., 0, 1, 2, 4 hours).[1]
-
Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.
-
The membrane is incubated with primary antibodies against p-Akt, Akt, p-S6, S6, PARP, Caspase 3, LC3A/B, and β-Actin overnight at 4°C.[1]
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Orthotopic Xenograft Mouse Model
This protocol details the in vivo evaluation of this compound's anti-tumor efficacy.
-
Animal Model: 5 to 6-week-old female athymic Ncr nude mice are used.[4]
-
Tumor Cell Implantation:
-
SH-SY5Y (ALK F1174L) or NGP (ALK WT) neuroblastoma cells are harvested and resuspended in PBS.
-
Mice are anesthetized, and a small incision is made to expose the kidney.
-
Tumor cells are injected into the adrenal gland, the primary site of neuroblastoma.
-
-
Drug Administration:
-
Efficacy Evaluation:
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in neuroblastoma.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
This compound demonstrates significant preclinical activity against neuroblastoma, including models with intrinsic resistance to crizotinib due to ALK mutations like F1174L.[1][2] Its ability to effectively inhibit the PI3K/AKT/mTOR signaling pathway leads to decreased cell proliferation and increased apoptosis and autophagy.[1] The potent in vitro and in vivo efficacy of this compound suggests its potential as a valuable therapeutic agent for patients with ALK-driven neuroblastoma, particularly those who are resistant to first-generation ALK inhibitors.[2] Further clinical investigation of this compound in this patient population is warranted.
References
- 1. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tackling crizotinib resistance: The pathway from drug discovery to the pediatric clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Therapeutic Targeting of the Anaplastic Lymphoma Kinase (ALK) in Neuroblastoma—A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening a panel of drugs with diverse mechanisms of action yields potential therapeutic agents against neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Investigation of AZD-3463 in ALK-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2][3] While first-generation ALK inhibitors like crizotinib have shown clinical efficacy, the development of acquired resistance, often through secondary mutations in the ALK kinase domain, remains a significant challenge.[3] AZD-3463 is a potent, orally bioavailable small molecule inhibitor that dually targets ALK and Insulin-like Growth Factor 1 Receptor (IGF-1R).[4][5][6] This dual-inhibitory mechanism is designed to overcome crizotinib resistance and provide a more durable therapeutic response. This guide provides a comprehensive technical overview of the preclinical investigation of this compound, focusing on its mechanism of action, efficacy against various ALK mutations, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-tumor activity through the potent and simultaneous inhibition of both ALK and IGF-1R tyrosine kinases.[4] ALK fusions and activating mutations lead to constitutive kinase activity, driving downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation.[2] Key pathways activated by aberrant ALK signaling include the PI3K/AKT/mTOR, RAS/MAPK (ERK), and JAK/STAT pathways.[4][7]
Concurrently, the IGF-1R signaling pathway can act as a compensatory mechanism, promoting cell survival and contributing to resistance to ALK-targeted therapies.[4] By inhibiting both ALK and IGF-1R, this compound effectively shuts down these critical oncogenic signaling cascades, leading to cell cycle arrest, apoptosis, and autophagy.[4][7]
Data Presentation
In Vitro Potency of this compound
The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency against both wild-type and mutant forms of ALK.
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 0.75 nM | ALK | Kinase Assay | [8] |
| IC50 | 1.7 µM | SH-SY5Y (ALK F1174L) | Cell Viability (CCK-8) | [4] |
| IC50 | 2.8 µM | IMR-32 (ALK WT) | Cell Viability (CCK-8) | [4] |
| IC50 | 16.49 µM | LA-N-6 (ALK D1091N) | Cell Viability (CCK-8) | [4] |
| IC50 | 21.3 µM | NGP (ALK WT) | Cell Viability (CCK-8) | [4] |
Comparative Efficacy Against Crizotinib-Resistant Mutations
This compound has shown significant activity against several clinically relevant crizotinib resistance mutations, including the gatekeeper mutation L1196M.
| ALK Mutation | This compound Efficacy | Crizotinib Efficacy | Reference |
| L1196M | Potent Inhibition | Resistant | [9] |
| F1174L | Potent Inhibition | Resistant | [4] |
| D1091N | Potent Inhibition | - | [4] |
| G1269A | Sensitive | Resistant | [2] |
| G1202R | Less Sensitive | Resistant | [2] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from the methodology described by Wang et al. (2016).[4]
-
Cell Seeding: Seed neuroblastoma or NSCLC cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.
Western Blot Analysis of ALK Signaling
This protocol is a generalized procedure based on standard techniques and information from the study by Wang et al. (2016).[4][7]
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 4-20% polyacrylamide gradient gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-ALK, total ALK, p-AKT, total AKT, p-S6, total S6, PARP, Caspase 3, and LC3A/B. The specific dilutions should be optimized for each antibody.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
This protocol is based on the orthotopic neuroblastoma xenograft model described by Wang et al. (2016).[4][10]
-
Cell Implantation: Anesthetize 5 to 6-week-old female athymic nude mice. Surgically expose the left kidney and inject 1 x 10⁶ NGP or SH-SY5Y cells (stably expressing luciferase) in 50 µL of a 1:1 mixture of culture medium and Matrigel into the kidney capsule.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging.
-
Drug Treatment: Once tumors are established (e.g., after 4 weeks), randomize mice into treatment and control groups. Administer this compound at a dose of 15 mg/kg via intraperitoneal (i.p.) injection once daily. The control group receives vehicle (e.g., DMSO).
-
Efficacy Evaluation: Treat the mice for a specified period (e.g., 21 days).[10] Monitor tumor volume and body weight throughout the study. At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.
-
Pharmacodynamic Analysis: For pharmacodynamic studies, a separate cohort of tumor-bearing mice can be treated for a shorter duration (e.g., 2 days) before harvesting tumors for western blot analysis of target modulation.[4]
Apoptosis Assay (Annexin V Staining)
This is a general protocol for detecting apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Autophagy Assay (LC3 Western Blot)
This protocol focuses on detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy.
-
Cell Treatment and Lysis: Treat cells with this compound. To assess autophagic flux, a lysosomal inhibitor like chloroquine can be added for the last few hours of treatment. Lyse the cells as described in the western blot protocol.
-
Western Blotting: Perform western blotting as described previously, using an antibody that detects both LC3-I and LC3-II.
-
Analysis: An increase in the amount of LC3-II (the lower band) relative to LC3-I (the upper band) indicates an induction of autophagy. The accumulation of LC3-II in the presence of a lysosomal inhibitor confirms increased autophagic flux.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits ALK and IGF-1R signaling pathways.
Caption: Preclinical investigation workflow for this compound.
Conclusion
This compound represents a promising therapeutic agent for ALK-driven cancers, particularly in the context of crizotinib resistance. Its dual inhibition of ALK and IGF-1R provides a robust mechanism to overcome resistance and suppress key oncogenic signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the preclinical efficacy and mechanism of action of this compound and other next-generation ALK inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with ALK-mutated malignancies.
References
- 1. promega.de [promega.de]
- 2. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to anaplastic lymphoma kinase inhibitors: knowing the enemy is half the battle won - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK Mutations Conferring Differential Resistance to Structurally Diverse ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
AZD-3463: A Technical Guide to its Chemical Structure, Properties, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZD-3463, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R). This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for its preclinical evaluation.
Chemical and Pharmacological Properties
This compound is a small molecule inhibitor with significant potential in oncology, particularly in overcoming resistance to first-generation ALK inhibitors like crizotinib.[1][2]
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₄H₂₅ClN₆O |
| Molecular Weight | 448.95 g/mol |
| IUPAC Name | N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine |
| Canonical SMILES | COc1cc(cc(c1)Nc1nc(nc(c1Cl)C1=CNC2=CC=CC=C12)N1CCC(CC1)N)OC |
| CAS Number | 1356962-20-3 |
| Physical Appearance | Solid |
| Solubility | Insoluble in water and EtOH; Soluble in DMSO (≥11.22 mg/mL) and 0.1N HCl(aq) |
Pharmacological Properties
This compound exhibits potent and specific inhibitory activity against ALK and IGF-1R, leading to downstream effects on cancer cell proliferation and survival.[1][2]
| Property | Description |
| Target(s) | Anaplastic Lymphoma Kinase (ALK), Insulin-like Growth Factor 1 Receptor (IGF-1R) |
| Mechanism of Action | Orally bioavailable dual inhibitor of ALK and IGF-1R.[3] It inhibits the ALK-mediated PI3K/AKT/mTOR signaling pathway and also perturbs ERK and STAT3 signaling.[1][4] This leads to the induction of apoptosis and autophagy in cancer cells.[4] |
| Potency | Ki of 0.75 nM for ALK.[3] Effective against wild-type ALK and crizotinib-resistant mutations such as L1196M.[1] |
| Therapeutic Area | Oncology |
| Clinical Applications | Investigated for the treatment of non-small cell lung cancer (NSCLC) and neuroblastoma, particularly in cases that have developed resistance to crizotinib.[1][5] It has shown efficacy in preclinical models of neuroblastoma with both wild-type and mutated ALK.[5] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by simultaneously blocking the ALK and IGF-1R signaling pathways. This dual inhibition is crucial for overcoming resistance mechanisms that can arise from the activation of alternative signaling routes.
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[1]
Materials:
-
Neuroblastoma (NB) cell lines (e.g., IMR-32, NGP, SH-SY5Y, SK-N-AS)[1]
-
96-well clear-bottom plates
-
RPMI 1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Replace the medium with fresh medium containing increasing concentrations of this compound.
-
Incubate the plates at 37°C for 72 hours.[1]
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1 hour at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to analyze the effect of this compound on protein expression and phosphorylation in the ALK signaling pathway.
Materials:
-
NB cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-cleaved Caspase-3, anti-LC3B)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in lysis buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in an animal model.[1]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
NB cell lines (e.g., SH-SY5Y, NGP)[1]
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically implant NB cells into the mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) or vehicle control daily via i.p. injection for a specified period (e.g., 21 days).[1]
-
Monitor tumor volume by caliper measurements at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
This guide provides a foundational understanding of this compound for research and development purposes. The detailed chemical and pharmacological data, coupled with the outlined experimental protocols, should serve as a valuable resource for scientists working on novel cancer therapeutics.
References
- 1. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. physiology.elte.hu [physiology.elte.hu]
- 5. researchgate.net [researchgate.net]
Target Validation of AZD-3463 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of AZD-3463, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R). This compound has demonstrated significant preclinical activity in various cancer cell lines, particularly those harboring ALK alterations and those with resistance to first-generation ALK inhibitors like crizotinib. This document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that competitively binds to the ATP-binding pocket of ALK and IGF-1R kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. The dual targeting of both ALK and IGF-1R is a key characteristic, as IGF-1R signaling can be a mechanism of acquired resistance to single-agent ALK inhibition. The primary downstream pathway affected is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth.[1] Inhibition of this pathway by this compound leads to the induction of both apoptosis (programmed cell death) and autophagy.[2]
Quantitative Data Summary
The following tables summarize the in vitro potency and anti-proliferative activity of this compound across various cancer cell lines.
Table 1: Kinase Inhibitory Potency of this compound
| Target | Parameter | Value |
| ALK | Ki | 0.75 nM[2] |
| IGF-1R | Ki | 0.75 nM[3] |
Table 2: Anti-proliferative Activity (IC50) of this compound in Neuroblastoma Cell Lines
| Cell Line | ALK Status | IC50 (µM) |
| IMR-32 | Wild Type | 2.802[2] |
| NGP | Wild Type | 14.55[2] |
| NB-19 | Not Specified | 11.94[2] |
| SH-SY5Y | F1174L Mutant | 1.745[2] |
| SK-N-AS | Wild Type | 21.34[2] |
| LA-N-6 | D1091N Mutant | 16.49[2] |
Table 3: Anti-proliferative Activity of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status |
| DEL | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion[3] |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion[3] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD |
| MDA-MB-231BO | Breast Cancer | Not Specified |
Note: Specific IC50 values for the cell lines in Table 3 were not consistently available in the provided search results, but this compound demonstrated potent anti-proliferative activity in these models.[2][4]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the target validation of this compound.
Caption: this compound inhibits ALK and IGF-1R, blocking downstream signaling pathways like PI3K/AKT/mTOR.
Caption: A typical experimental workflow for the preclinical validation of this compound in cancer cell lines.
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the target validation of this compound, based on common laboratory practices and information from the search results.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., SH-SY5Y, H3122)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in protein expression and phosphorylation, demonstrating target engagement and downstream pathway inhibition.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-PARP, anti-Caspase-3, anti-LC3A/B, anti-β-Actin)[5]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 2, 4 hours).[5][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. β-Actin is commonly used as a loading control.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell lines (e.g., NGP, SH-SY5Y)[5]
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in DMSO, PEG300, Tween-80, and saline)[2]
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank or target organ of the mice.[5]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm3). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 15 mg/kg, intraperitoneal injection, once daily) or vehicle control to the respective groups.[2]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width2).
-
Endpoint: Continue treatment for a specified period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting).[5]
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
The target validation of this compound is well-supported by preclinical data demonstrating its potent dual inhibition of ALK and IGF-1R. Its ability to overcome crizotinib resistance mutations and effectively block the PI3K/AKT/mTOR signaling pathway makes it a promising therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other novel kinase inhibitors in various cancer models. This comprehensive approach, combining in vitro characterization with in vivo efficacy studies, is crucial for the successful development of targeted cancer therapies.
References
- 1. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD3463, an IGF-1R inhibitor, suppresses breast cancer metastasis to bone via modulation of the PI3K-Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZD-3463 In Vitro Experiments
For research, scientific, and drug development professionals.
These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the activity of AZD-3463, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R). The provided protocols are intended to serve as a guide for researchers investigating the efficacy and mechanism of action of this compound in various cancer cell lines.
Mechanism of Action
This compound is an orally bioavailable small molecule that exhibits potent inhibitory activity against ALK and IGF1R.[1][2][3] With a Ki value of 0.75 nM for ALK, it effectively blocks the autophosphorylation of the ALK receptor tyrosine kinase.[1][2][3][4] This inhibition disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival in many cancer types.[5][6] Furthermore, this compound has demonstrated the ability to overcome resistance to first-generation ALK inhibitors, such as crizotinib, by effectively targeting ALK mutations, including the F1174L mutation.[5][6] The inhibition of the PI3K/AKT/mTOR pathway by this compound leads to the induction of both apoptosis (programmed cell death) and autophagy.[1][4][5]
Data Presentation
Table 1: Potency of this compound
| Target | Ki Value |
| ALK | 0.75 nM[1][2][3][4] |
| IGF1R | Equivalent potency to ALK[1][2] |
Table 2: IC50 Values of this compound in Neuroblastoma (NB) Cell Lines (72h treatment)
| Cell Line | ALK Status | IC50 (µM) |
| SH-SY5Y | Wild Type | 1.745[4] |
| IMR-32 | Not specified | 2.802[4] |
| NB-19 | Not specified | 11.94[4] |
| NGP | F1174L Mutation | 14.55[4] |
| LA-N-6 | Not specified | 16.49[4] |
| SK-N-AS | Not specified | 21.34[4] |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is adapted from a study on neuroblastoma cell lines.[1]
Materials:
-
Cancer cell lines (e.g., SH-SY5Y, NGP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing various concentrations of this compound (e.g., 0-50 µM).
-
Include vehicle control wells (medium with the same concentration of DMSO as the drug-treated wells).
-
Incubate the plate for 48 or 72 hours at 37°C.
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Downstream Signaling
This protocol provides a general framework for assessing the phosphorylation status of key proteins in the ALK signaling pathway.
Materials:
-
Cancer cell lines
-
6-well plates or larger culture dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-PARP, anti-Caspase-3, anti-LC3A/B, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 0.5, 1, 2, 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
ALK Phosphorylation Assay
This assay is designed to specifically measure the phosphorylation of the ALK receptor.
Materials:
-
Cancer cell lines with ALK expression
-
This compound
-
Lysis buffer
-
Antibodies specific for phosphorylated ALK (e.g., pY1278, pY1586, pY1604) and total ALK
-
Immunoassay platform (e.g., ELISA, Meso Scale Discovery)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with different concentrations of this compound for a specified time.
-
Lyse the cells as described in the Western Blot protocol.
-
-
Immunoassay:
-
Perform a sandwich immunoassay according to the manufacturer's instructions.
-
Use a capture antibody for total ALK and detection antibodies for specific phosphorylated tyrosine residues.
-
-
Data Analysis:
-
Quantify the signal from the phosphorylated ALK and normalize it to the total ALK signal.
-
This will allow for the determination of the dose-dependent inhibition of ALK phosphorylation by this compound.
-
References
- 1. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Apoptosis | Autophagy | IGF-1R | ALK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. physiology.elte.hu [physiology.elte.hu]
- 6. rsc.org [rsc.org]
Determining Optimal AZD-3463 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3463 is a potent, orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R) with a Ki of 0.75 nM for ALK.[1][2] It has demonstrated efficacy in preclinical models, including those resistant to the first-generation ALK inhibitor crizotinib.[2][3][4] this compound exerts its anti-tumor effects by inducing apoptosis and autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][3][5][6] This document provides detailed protocols and guidelines for determining the optimal concentration of this compound for in vitro cell culture experiments.
Mechanism of Action
This compound targets the ALK and IGF1R receptor tyrosine kinases.[2][4] In many cancer types, particularly neuroblastoma and non-small cell lung cancer, aberrant ALK activation drives tumor cell proliferation and survival.[3][5] this compound blocks the autophosphorylation of ALK, which in turn inhibits downstream signaling cascades, most notably the PI3K/AKT/mTOR pathway.[5][6] This inhibition leads to decreased cell viability, proliferation, and the induction of programmed cell death (apoptosis) and autophagy.[1][5][7]
Figure 1: Simplified signaling pathway inhibited by this compound.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective concentrations of this compound in various cancer cell lines. This data can serve as a starting point for designing dose-response experiments in your specific cell model.
| Cell Line | Cancer Type | Assay Type | IC50 / Effective Concentration | Treatment Duration | Reference |
| IMR-32 | Neuroblastoma | Cell Viability (CCK-8) | 2.802 µM | 72 h | [1][5] |
| NGP | Neuroblastoma | Cell Viability (CCK-8) | 14.55 µM | 72 h | [1][5] |
| NB-19 | Neuroblastoma | Cell Viability (CCK-8) | 11.94 µM | 72 h | [1] |
| SH-SY5Y | Neuroblastoma | Cell Viability (CCK-8) | 1.745 µM | 72 h | [1][5] |
| SK-N-AS | Neuroblastoma | Cell Viability (CCK-8) | 21.34 µM | 72 h | [1][5] |
| LA-N-6 | Neuroblastoma | Cell Viability (CCK-8) | 16.49 µM | 72 h | [1][5] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | ~10-100 nM | 48 h | [1][8] |
| MV4-11 | Acute Myeloid Leukemia | Cell Viability | ~10-100 nM | 48 h | [1] |
| DEL | Anaplastic Large Cell Lymphoma | ALK Autophosphorylation | Effective inhibition reported | Not specified | [2][4] |
| H3122 | Non-Small Cell Lung Cancer | ALK Autophosphorylation | Effective inhibition reported | Not specified | [2][4] |
| H2228 | Non-Small Cell Lung Cancer | ALK Autophosphorylation | Effective inhibition reported | Not specified | [2][4] |
| Various NB lines | Neuroblastoma | Western Blot (p-Akt, p-S6) | 10 µM | 0-4 h | [1][5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
It is crucial to prepare a concentrated stock solution of this compound in a suitable solvent, from which working concentrations can be prepared.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[9] Sonication may be required to fully dissolve the compound.[9]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Protocol 2: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CCK-8)
This protocol outlines a general procedure to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is a 10-fold dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).[10][11] It is advisable to perform a broader range-finding experiment first, followed by a more focused dose-response experiment.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).[1]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Analysis of Downstream Signaling by Western Blot
This protocol is to confirm the mechanism of action of this compound by observing the phosphorylation status of key downstream proteins like AKT and S6.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in larger format dishes and grow to 70-80% confluency. Treat the cells with an effective concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 0.5, 1, 2, 4 hours).[1][5][6]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in the phosphorylation levels of the target proteins.
Figure 2: Experimental workflow for determining optimal this compound concentration.
Conclusion
The determination of an optimal working concentration for this compound is a critical first step for in vitro studies. The provided protocols for determining the IC50 and validating the mechanism of action offer a systematic approach. Researchers should consider the specific cell line and experimental objectives when designing their studies, using the provided data as a guide. It is recommended to initially test a broad concentration range and then refine the dose-response curve to accurately identify the effective concentration for subsequent experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Apoptosis | Autophagy | IGF-1R | ALK | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application Notes and Protocols for AZD-3463 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of AZD-3463 in mouse models, with a focus on neuroblastoma xenografts. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Introduction
This compound is a potent, orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2][3] It has shown significant anti-tumor efficacy in preclinical models of neuroblastoma by inhibiting the ALK-mediated PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell proliferation and survival.[4][5] this compound has demonstrated effectiveness against both wild-type and mutated ALK, as well as in overcoming resistance to other ALK inhibitors like crizotinib.[4][6] These notes provide detailed protocols for the preparation and administration of this compound for in vivo mouse studies.
Signaling Pathway
This compound exerts its anti-tumor effects by targeting the ALK and IGF-1R receptor tyrosine kinases. Inhibition of these receptors leads to the downregulation of downstream signaling pathways, primarily the PI3K/AKT/mTOR pathway, which in turn induces apoptosis and autophagy in cancer cells.[4][5][7]
Caption: this compound inhibits ALK and IGF-1R, blocking the PI3K/AKT/mTOR pathway.
In Vivo Efficacy Data
The following tables summarize the key parameters and outcomes of in vivo studies using this compound in neuroblastoma mouse models.
Table 1: this compound Dosage and Administration in Mouse Models
| Parameter | Details | Reference |
| Drug | This compound | [1][8] |
| Dosage | 15 mg/kg | [1][8][9][10][11] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][8][10][11] |
| Vehicle | DMSO | [10] |
| Frequency | Once daily | [1][11] |
| Treatment Duration | 2 days or 21 days | [9][11] |
Table 2: Experimental Design of In Vivo Efficacy Studies
| Parameter | Details | Reference |
| Mouse Strain | Athymic Nude Mice | [11] |
| Tumor Model | Orthotopic xenograft | [1][4][6][8][10][11] |
| Cell Lines | SH-SY5Y (WT ALK), NGP (F1174L mutant ALK) | [4][10][11] |
| Tumor Implantation Site | Left kidney | [4] |
| Age of Mice | 5-6 weeks old | [11] |
Table 3: Summary of In Vivo Efficacy
| Tumor Model | Treatment Group | Outcome | Reference |
| SH-SY5Y (WT ALK) Xenograft | This compound (15 mg/kg, i.p., daily for 21 days) | Almost complete tumor regression | [10] |
| NGP (F1174L mutant ALK) Xenograft | This compound (15 mg/kg, i.p., daily for 21 days) | Significant tumor regression | [10] |
| General Neuroblastoma Xenografts | This compound (15 mg/kg, i.p., once daily for 2 days) | Inhibition of tumor growth | [11] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound in DMSO. For a 20 mg/mL stock solution, dissolve 20 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
For a final dosing solution of 1.5 mg/mL (to achieve a 15 mg/kg dose in a 20g mouse with a 200 µL injection volume), dilute the stock solution with sterile saline. For example, to prepare 1 mL of the dosing solution, add 75 µL of the 20 mg/mL stock solution to 925 µL of sterile saline.
-
It is recommended to prepare the working solution fresh on the day of use.
Orthotopic Neuroblastoma Xenograft Mouse Model
Materials:
-
Athymic nude mice (5-6 weeks old)
-
SH-SY5Y or NGP neuroblastoma cells with stable luciferase expression
-
Matrigel
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
Protocol:
-
Culture SH-SY5Y or NGP cells to 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells per 50 µL.
-
Anesthetize the mice.
-
Make a small incision on the left flank to expose the kidney.
-
Carefully inject 50 µL of the cell suspension into the left kidney capsule.
-
Suture the incision.
-
Allow the tumors to establish for approximately 4 weeks before initiating treatment. Monitor tumor growth via bioluminescence imaging.
Caption: Workflow for establishing an orthotopic neuroblastoma xenograft mouse model.
Administration of this compound
Materials:
-
Prepared this compound dosing solution
-
1 mL syringes with 27-gauge needles
-
Animal scale
Protocol:
-
Weigh each mouse to determine the precise injection volume. The dosage is 15 mg/kg.
-
Administer the calculated volume of the this compound solution via intraperitoneal (i.p.) injection.
-
For the control group, administer an equivalent volume of the vehicle (e.g., DMSO diluted in saline).
-
Follow the predetermined treatment schedule (e.g., once daily for 21 days).
-
Monitor the mice daily for any signs of toxicity, such as weight loss or changes in behavior.
Pharmacodynamic Assessment
To confirm the biological activity of this compound in vivo, tumor tissues can be harvested after a short treatment period (e.g., 48 hours) to assess the inhibition of the target pathway.
Protocol:
-
Treat tumor-bearing mice with either this compound (15 mg/kg, i.p.) or vehicle control twice over 48 hours.[10]
-
Euthanize the mice and harvest the tumors.
-
Prepare tumor lysates for Western blot analysis.
-
Probe for key proteins in the ALK signaling pathway, such as phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), to confirm target engagement and downstream pathway inhibition.[4][10] You should also assess markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) and autophagy (e.g., LC3A/B-II).[4][10]
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Apoptosis | Autophagy | IGF-1R | ALK | TargetMol [targetmol.com]
- 4. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of rapamycin and AZD3463 combination on apoptosis, autophagy, and cell cycle for resistance control in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnj-38877605.com [jnj-38877605.com]
- 9. AZD 3463 - Applications - CAT N°: 26172 [bertin-bioreagent.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of AZD-3463 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with AZD-3463, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R). The protocol is designed to assess the effects of this compound on key signaling pathways, including the PI3K/AKT/mTOR and STAT3 pathways, which are often dysregulated in cancer.
Introduction
This compound is a small molecule inhibitor that has shown efficacy in preclinical models by targeting ALK and its downstream signaling cascades.[1][2][3] Western blotting is a crucial technique to elucidate the mechanism of action of such inhibitors by quantifying the changes in protein expression and phosphorylation status of key signaling molecules. This protocol provides a step-by-step guide from cell culture and treatment to data analysis, enabling researchers to reliably evaluate the cellular response to this compound.
Signaling Pathway Modulated by this compound
This compound primarily inhibits the receptor tyrosine kinase ALK.[4] This inhibition blocks the downstream activation of two major signaling pathways: the PI3K/AKT/mTOR pathway and the JAK/STAT pathway.[1][2] The PI3K/AKT/mTOR pathway is crucial for cell growth, proliferation, and survival, while the STAT3 pathway is involved in cell proliferation and apoptosis.[1][5] By inhibiting these pathways, this compound can induce apoptosis and autophagy in cancer cells.[1][2][6]
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for analyzing this compound treated cells.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. static.igem.org [static.igem.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Viability Assay with AZD-3463 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing cell viability following treatment with AZD-3463, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R). The provided protocols and data are intended to assist in the design and execution of robust cell-based assays for preclinical drug evaluation.
Introduction
This compound is an orally bioavailable small molecule inhibitor that targets ALK and IGF1R kinase activity.[1][2] Its mechanism of action involves the disruption of key signaling pathways crucial for cell survival and proliferation, primarily the PI3K/AKT/mTOR pathway.[3][4][5][6] By inhibiting these pathways, this compound induces apoptosis and autophagy in cancer cells, making it a promising therapeutic agent for various malignancies, particularly those with ALK mutations or fusions, such as neuroblastoma.[1][4][5] This document outlines detailed protocols for determining the cytotoxic effects of this compound on cancer cell lines using common cell viability assays.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of ALK and IGF1R, which in turn blocks downstream signaling cascades. The primary pathway affected is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3][5] Inhibition of this pathway leads to the induction of programmed cell death (apoptosis) and cellular self-digestion (autophagy).[1][3][4][5]
This compound inhibits ALK and IGF1R, blocking the PI3K/AKT/mTOR pathway.
Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound in various neuroblastoma cell lines after 72 hours of treatment.
| Cell Line | ALK Status | IC50 (µM) |
| SH-SY5Y | Mutant (F1174L) | 1.745[1] |
| IMR-32 | Wild Type | 2.802[1] |
| NB-19 | Wild Type | 11.94[1] |
| NGP | Wild Type | 14.55[1] |
| LA-N-6 | Mutant (D1091N) | 16.49[1] |
| SK-N-AS | Wild Type | 21.34[1] |
Experimental Protocols
Two common and reliable methods for assessing cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Detailed protocols for each are provided below.
Experimental Workflow
The general workflow for assessing cell viability with this compound involves several key steps, from cell seeding to data analysis.
General workflow for a cell viability assay with this compound treatment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[7]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. A suggested starting range is 0-50 µM.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the crystals.[10]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[7]
-
Read the absorbance at 570 nm using a microplate reader.[7][8]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[11] The luminescent signal is proportional to the number of viable cells in culture.[11] This assay is a rapid and sensitive method.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)[12]
-
CellTiter-Glo® Reagent (Promega)[11]
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled 96-well plates.
-
-
This compound Treatment:
-
Follow the same treatment procedure as for the MTT assay.
-
-
Assay Procedure:
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13][14]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[12][13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12][13][14]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][13][14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13][14]
-
-
Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Conclusion
The provided application notes and protocols offer a framework for assessing the efficacy of this compound in cancer cell lines. The choice between the MTT and CellTiter-Glo® assay will depend on the specific experimental needs and available equipment. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the cytotoxic effects of this compound, contributing to the advancement of preclinical cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.in]
- 12. promega.com [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for Colony Formation Assay Using AZD-3463
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the long-term efficacy of AZD-3463 on cancer cell proliferation using a colony formation assay. This compound is a potent and orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R) with a Ki of 0.75 nM for ALK.[1][2] It has been demonstrated to suppress the viability and proliferation of various cancer cell lines, including neuroblastoma, by inducing apoptosis and autophagy.[3][4][5] The primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway.[3][6][7]
The colony formation assay, also known as a clonogenic assay, is a well-established in vitro method to determine the ability of a single cell to proliferate and form a colony. This assay is particularly useful for evaluating the cytotoxic and cytostatic effects of anti-cancer agents like this compound over a longer period than typical cell viability assays.
Signaling Pathway of this compound Inhibition
This compound exerts its anti-proliferative effects by targeting the ALK and IGF1R receptor tyrosine kinases. Inhibition of these receptors blocks downstream signaling through the PI3K/AKT/mTOR pathway, which is crucial for cell growth, survival, and proliferation. This ultimately leads to the induction of apoptosis and autophagy in cancer cells.
Experimental Protocols
This section provides a detailed methodology for performing a colony formation assay to evaluate the efficacy of this compound.
Materials
-
Cancer cell line of interest (e.g., Neuroblastoma cell lines such as SH-SY5Y, NGP)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Sterile water
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow
The following diagram outlines the key steps of the colony formation assay with this compound.
Detailed Protocol
-
Cell Preparation:
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. A typical concentration range to test could be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until visible colonies are formed in the control wells.
-
Monitor the plates periodically to ensure the medium does not become depleted or acidic. If necessary, the medium can be carefully replaced every 3-4 days.
-
-
Fixation and Staining:
-
After the incubation period, gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well.
-
Incubate for 20-30 minutes at room temperature.
-
-
Washing and Drying:
-
Carefully remove the crystal violet solution and wash the wells with sterile water until the excess stain is removed.
-
Allow the plates to air dry completely at room temperature.
-
-
Colony Imaging and Counting:
-
Scan or photograph the dried plates to document the results.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[8] Counting can be performed manually or using imaging software.
-
-
Data Analysis:
-
Plating Efficiency (PE): Calculate the plating efficiency of the control cells using the following formula: PE (%) = (Number of colonies in control wells / Number of cells seeded) x 100
-
Surviving Fraction (SF): Calculate the surviving fraction for each treatment concentration: SF = (Number of colonies in treated wells / (Number of cells seeded x PE)) x 100
-
Plot the surviving fraction against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits colony formation by 50%).
-
Data Presentation
The following table presents representative data from a colony formation assay with a neuroblastoma cell line treated with varying concentrations of this compound.
| This compound Concentration (nM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction (%) |
| 0 (Vehicle Control) | 185 ± 12 | 37.0 | 100.0 |
| 1 | 152 ± 9 | - | 82.2 |
| 5 | 115 ± 7 | - | 62.2 |
| 10 | 83 ± 6 | - | 44.9 |
| 50 | 31 ± 4 | - | 16.8 |
| 100 | 8 ± 2 | - | 4.3 |
| 500 | 0 ± 0 | - | 0.0 |
Data is representative and should be generated empirically for each specific cell line and experimental conditions. Seeding density for this example was 500 cells/well.
Conclusion
The colony formation assay is a robust method for evaluating the long-term anti-proliferative effects of this compound. By inhibiting the ALK/IGF1R-mediated PI3K/AKT/mTOR signaling pathway, this compound effectively reduces the clonogenic potential of cancer cells in a dose-dependent manner. These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this assay in the preclinical evaluation of this compound and other anti-cancer compounds.
References
- 1. Lysophosphatidic Acid Stimulates Mitogenic Activity and Signaling in Human Neuroblastoma Cells through a Crosstalk with Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaplastic Lymphoma Kinase (ALK) Inhibitors Enhance Phagocytosis Induced by CD47 Blockade in Sensitive and Resistant ALK-Driven Malignancies [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of AZD-3463 Stock Solution in DMSO
For research use only. Not for use in diagnostic procedures.
Introduction
AZD-3463 is a potent, orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R) with a Ki of 0.75 nM for ALK.[1][2][3] It has demonstrated efficacy in preclinical models of neuroblastoma, including those resistant to crizotinib, by inhibiting the PI3K/AKT/mTOR signaling pathway and inducing apoptosis and autophagy.[1][4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[2][6]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Data Presentation
The physicochemical properties and storage recommendations for this compound are summarized in the table below.
| Property | Value | References |
| Chemical Name | N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | [5] |
| Molecular Formula | C₂₄H₂₅ClN₆O | [1][2][7][8] |
| Molecular Weight | 448.95 g/mol | [1][2][6][7][8] |
| CAS Number | 1356962-20-3 | [1][2][7][8] |
| Appearance | Solid powder | [1][2][6] |
| Solubility in DMSO | ≥11.22 mg/mL[5][6], 23 mg/mL (51.23 mM)[2], 20 mg/mL (44.55 mM)[9], 6 mg/mL (13.36 mM)[3] | [2][3][5][6][9] |
| Solubility in Water | Insoluble | [3][6] |
| Solubility in Ethanol | Insoluble | [2][3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage (In Solvent) | -80°C for up to 2 years; -20°C for up to 1 year | [1][9] |
Note: Solubility can be affected by the purity of the compound and the quality of the DMSO. Use of fresh, anhydrous DMSO is recommended.[3] Sonication or gentle warming (e.g., to 37°C) can aid dissolution.[2][5][6]
Experimental Protocols
Materials
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or final volumes.
1. Calculation of Required Mass: To prepare a 10 mM stock solution, the required mass of this compound must be calculated using its molecular weight (448.95 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
Calculation: Mass (mg) = 10 mmol/L x 0.001 L x 448.95 g/mol = 4.4895 mg
2. Weighing this compound:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Carefully weigh out 4.49 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Note: Handle the powder in a chemical fume hood to avoid inhalation.
-
3. Dissolution in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 2-3 minutes to dissolve the powder.
-
Visually inspect the solution to ensure all solid has dissolved and the solution is clear.
-
If dissolution is difficult, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 10 minutes.[5] Vortex again to ensure homogeneity.
4. Storage and Handling:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryogenic vials to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[9]
-
When ready to use, thaw an aliquot at room temperature. Before opening, briefly centrifuge the vial to collect the solution at the bottom.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol provides an example of how to prepare a working solution for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
1. Determine Final Concentration:
-
Decide on the final concentration of this compound required for your experiment (e.g., 10 µM for inhibiting PI3K/AKT/mTOR signaling in neuroblastoma cells).[4]
2. Prepare Intermediate Dilution (Optional but Recommended):
-
To avoid pipetting very small volumes, it is often best to first make an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM solution.
3. Prepare Final Working Solution:
-
Dilute the stock or intermediate solution into the cell culture medium to achieve the desired final concentration. For a 1000-fold dilution, the final DMSO concentration will be 0.1%.
-
Example: To prepare 1 mL of a 1 µM working solution from a 1 mM intermediate stock:
-
Add 1 µL of the 1 mM this compound solution to 999 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inversion before adding to the cells.
-
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: this compound inhibits ALK and IGF1R, blocking downstream PI3K/AKT/mTOR signaling.
Caption: Workflow for preparing an this compound stock solution in DMSO.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Apoptosis | Autophagy | IGF-1R | ALK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. jnj-38877605.com [jnj-38877605.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. ChemGood [chemgood.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intraperitoneal Injection of AZD-3463 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) administration of AZD-3463 in mice, based on preclinical research in neuroblastoma models. This compound is a potent, orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R)[1][2][3]. It has demonstrated significant anti-tumor efficacy in mouse xenograft models of neuroblastoma by inhibiting the PI3K/AKT/mTOR signaling pathway, leading to apoptosis and autophagy[4].
Overview of this compound in Preclinical Mouse Models
This compound has been shown to effectively suppress the proliferation of neuroblastoma cell lines, including those with wild-type ALK and activating mutations such as F1174L and D1091N[4]. In vivo studies utilizing orthotopic xenograft mouse models of neuroblastoma have demonstrated that intraperitoneal administration of this compound leads to significant tumor growth inhibition and even regression[4].
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the ALK receptor tyrosine kinase[4]. This inhibition blocks the downstream PI3K/AKT/mTOR signaling pathway, a critical cascade for cell growth and survival in many cancers, including neuroblastoma[4]. The blockade of this pathway ultimately induces programmed cell death (apoptosis) and autophagy[4].
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in orthotopic xenograft mouse models of neuroblastoma.
Table 1: In Vivo Efficacy of this compound on Neuroblastoma Tumor Growth
| Cell Line (ALK Status) | Mouse Model | Treatment Group | Dosage and Schedule | Treatment Duration | Mean Tumor Weight (g) ± SD | P-value | Reference |
| SH-SY5Y (F1174L mutant) | Athymic Nude Mice | Control (DMSO) | i.p., once daily | 21 days | ~1.2 ± 0.2 | < 0.01 | [4] |
| SH-SY5Y (F1174L mutant) | Athymic Nude Mice | This compound | 15 mg/kg, i.p., once daily | 21 days | ~0.1 ± 0.05 | < 0.01 | [4] |
| NGP (Wild-Type) | Athymic Nude Mice | Control (DMSO) | i.p., once daily | 21 days | ~0.8 ± 0.15 | < 0.05 | [4] |
| NGP (Wild-Type) | Athymic Nude Mice | This compound | 15 mg/kg, i.p., once daily | 21 days | ~0.3 ± 0.1 | < 0.05 | [4] |
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
A recommended method for preparing this compound for in vivo administration is as follows. Note that solubility and stability should be confirmed for your specific lot of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
The final concentration of this working solution will be 2 mg/mL. The injection volume should be adjusted based on the mouse's weight to achieve the desired dosage.
-
It is recommended to prepare the working solution fresh for each day of injection[1].
Protocol for Intraperitoneal Injection in Mice
This protocol provides a standard procedure for intraperitoneal injection in mice. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Mouse to be injected
-
Prepared this compound working solution
-
Sterile 1 mL syringe
-
Sterile 26-27 gauge needle (1/2 to 3/4 inch length)
-
70% alcohol wipes
Procedure:
-
Preparation: Draw the calculated volume of the this compound working solution into the syringe. Ensure there are no air bubbles. Use a new sterile syringe and needle for each animal[5][6].
-
Restraint: Securely restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).
-
Positioning: Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture[7].
-
Locating the Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder[5][6].
-
Disinfection: Cleanse the injection site with a 70% alcohol wipe.
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall. The needle should penetrate the skin and the abdominal muscle layer[5][8].
-
Aspiration: Gently pull back on the plunger to ensure the needle is correctly placed in the peritoneal cavity. There should be negative pressure, and no fluid (e.g., blood, urine, or intestinal contents) should enter the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe[6][7].
-
Administration: Once correct placement is confirmed, inject the solution smoothly.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for several minutes post-injection for any signs of distress, bleeding, or adverse reactions[6].
In Vivo Efficacy Study Protocol (Neuroblastoma Xenograft Model)
This protocol is based on the study by Wang et al. (2016)[4].
Animal Model:
-
5 to 6-week-old female athymic nude mice[1].
-
Orthotopic xenografts established by implanting neuroblastoma cells (e.g., SH-SY5Y or NGP) into the kidney.
Treatment Groups:
-
Control Group: Administered the vehicle solution (e.g., DMSO) via intraperitoneal injection.
-
Treatment Group: Administered this compound (15 mg/kg) via intraperitoneal injection.
Dosing Regimen:
-
For Signaling Pathway Analysis: Once daily for 2 days.
-
For Tumor Growth Inhibition Study: Once daily for 21 days.
Procedure:
-
Allow tumors to establish and grow for a specified period (e.g., 4 weeks) before initiating treatment[4].
-
Randomize mice into control and treatment groups (n=3-6 mice per group is a common practice)[4].
-
Administer the appropriate treatment (vehicle or this compound) via intraperitoneal injection according to the specified schedule.
-
Monitor animal health and tumor growth regularly.
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Harvest tumors and other relevant tissues for analysis (e.g., weighing, western blotting for pathway analysis).
Safety and Toxicology
There is limited publicly available information specifically detailing the toxicology and safety profile of this compound following intraperitoneal administration in mice. The in vivo studies cited suggest that a dose of 15 mg/kg administered daily for 21 days is tolerated. However, it is crucial for researchers to conduct pilot studies to determine the maximum tolerated dose and to monitor for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Pharmacokinetics
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. animalstudyregistry.org [animalstudyregistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ltk.uzh.ch [ltk.uzh.ch]
- 9. Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of porcine C-peptide after intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining after AZD-3463 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3463 is a potent, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1] It has demonstrated significant anti-tumor activity in preclinical models, particularly in neuroblastoma, by inducing apoptosis and autophagy.[2] These application notes provide detailed protocols for utilizing immunofluorescence (IF) staining to investigate the cellular effects of this compound, focusing on key biomarkers in the ALK signaling pathway and apoptosis.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the kinase activity of ALK and IGF-1R.[1] In many cancers, including a subset of neuroblastomas, ALK is constitutively activated due to mutations or gene amplification, leading to the downstream activation of pro-survival signaling pathways such as the PI3K/AKT/mTOR and JAK/STAT pathways.[2] By inhibiting ALK, this compound effectively blocks these downstream signals, resulting in decreased cell proliferation and induction of programmed cell death (apoptosis).[2][3]
Data Presentation
The following tables summarize quantitative data relevant to the application of this compound.
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various neuroblastoma cell lines after 72 hours of exposure. This data is critical for determining the appropriate concentration range for in vitro experiments, including immunofluorescence staining.
| Cell Line | ALK Status | IC50 (µM) |
| IMR-32 | Wild Type | 2.802 |
| NGP | Wild Type | 14.55 |
| NB-19 | Wild Type | 11.94 |
| SH-SY5Y | F1174L Mutant | 1.745 |
| SK-N-AS | Wild Type | 21.34 |
| LA-N-6 | D1091N Mutant | 16.49 |
Data sourced from MedchemExpress and Wang et al., 2016.[1][2]
Table 2: Representative Quantitative Immunofluorescence Data after this compound Treatment
The following table provides a representative example of expected quantitative immunofluorescence results after treating a sensitive neuroblastoma cell line (e.g., SH-SY5Y) with this compound. These values are hypothetical and intended to illustrate the expected biological effects. Researchers should generate their own data for accurate quantification. The data represents the change in the percentage of positively stained cells for key biomarkers.
| Biomarker | Treatment (1 µM this compound, 24h) | Expected Outcome |
| Phospho-ALK (p-ALK) | Untreated Control | High percentage of positive cells |
| This compound Treated | Significant decrease in positive cells | |
| Phospho-AKT (p-AKT) | Untreated Control | High percentage of positive cells |
| This compound Treated | Significant decrease in positive cells | |
| Phospho-S6 (p-S6) | Untreated Control | High percentage of positive cells |
| This compound Treated | Significant decrease in positive cells | |
| Cleaved Caspase-3 | Untreated Control | Low percentage of positive cells |
| This compound Treated | Significant increase in positive cells |
Experimental Protocols
Immunofluorescence Staining Protocol for Cultured Cells Exposed to this compound
This protocol outlines the steps for performing immunofluorescence staining on adherent neuroblastoma cells cultured on coverslips or chamber slides after treatment with this compound.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution (4% paraformaldehyde in PBS)
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Normal Goat Serum and 0.1% Triton X-100 in PBS)
-
Primary antibodies (see Table 3 for recommendations)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass slides and coverslips or chamber slides
-
Fluorescence microscope
Table 3: Recommended Primary Antibodies for Immunofluorescence
| Target | Host Species | Supplier (Example) | Catalog Number (Example) |
| Phospho-ALK | Rabbit | Cell Signaling Technology | #3341 |
| Phospho-AKT (Ser473) | Rabbit | Cell Signaling Technology | #4060 |
| Phospho-S6 Ribosomal Protein (Ser235/236) | Rabbit | Cell Signaling Technology | #4858 |
| Cleaved Caspase-3 (Asp175) | Rabbit | Cell Signaling Technology | #9661 |
Procedure:
-
Cell Seeding: Seed neuroblastoma cells onto sterile glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of staining.
-
Cell Treatment: Once the cells are adhered, treat them with the desired concentration of this compound (or vehicle control, e.g., DMSO) for the specified duration (e.g., 6, 12, or 24 hours).
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells gently with PBS.
-
Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody solution to the cells and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters.
-
Capture images for each channel (DAPI and the fluorophore corresponding to the secondary antibody).
-
Quantify the fluorescence intensity or the percentage of positive cells using image analysis software such as ImageJ or CellProfiler.
-
Mandatory Visualizations
Caption: this compound inhibits ALK and IGF-1R, blocking the PI3K/AKT/mTOR pathway and inducing apoptosis.
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by AZD-3463
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-3463 is a potent, orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R) with a Ki of 0.75 nM for ALK.[1][2] It has demonstrated significant anti-tumor activity in preclinical models, including those resistant to the first-generation ALK inhibitor, crizotinib.[3][4] this compound exerts its cytotoxic effects by inducing both apoptosis and autophagy.[2][5] The primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical downstream effector of both ALK and IGF1R that regulates cell survival and proliferation.[5][6] This document provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound in Apoptosis Induction
This compound's dual-targeting of ALK and IGF1R leads to a robust blockade of downstream signaling pathways crucial for cancer cell survival. In many cancer types, including neuroblastoma, the PI3K/AKT/mTOR pathway is constitutively active, promoting cell growth and inhibiting apoptosis.[5] By inhibiting ALK and IGF1R, this compound prevents the phosphorylation and activation of PI3K, which in turn leads to the deactivation of AKT.[6] Inactive AKT is unable to phosphorylate and inactivate pro-apoptotic proteins such as BAD (a member of the Bcl-2 family). Unphosphorylated BAD can then bind to and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of the intrinsic apoptotic pathway. This cascade culminates in the activation of effector caspases, such as Caspase-3, and the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[6]
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of this compound on various neuroblastoma (NB) cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | ALK Status | IC50 (µM) |
| IMR-32 | Wild Type | 2.802 |
| NGP | Wild Type | 14.55 |
| NB-19 | Wild Type | 11.94 |
| SH-SY5Y | F1174L Mutant | 1.745 |
| SK-N-AS | Wild Type | 21.34 |
| LA-N-6 | D1091N Mutant | 16.49 |
Data compiled from Wang et al., 2016. The IC50 values were determined after 72 hours of treatment with this compound.
Table 2: Representative Flow Cytometry Data for this compound-Induced Apoptosis in SH-SY5Y Neuroblastoma Cells (48-hour treatment)
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle (DMSO) | 0 | 90.5 ± 2.1 | 4.2 ± 0.8 | 3.1 ± 0.5 | 7.3 ± 1.3 |
| This compound | 1 | 75.3 ± 3.5 | 12.8 ± 1.9 | 9.7 ± 1.2 | 22.5 ± 3.1 |
| This compound | 5 | 48.1 ± 4.2 | 25.6 ± 3.3 | 23.9 ± 2.8 | 49.5 ± 6.1 |
| This compound | 10 | 22.7 ± 2.9 | 38.4 ± 4.1 | 35.2 ± 3.7 | 73.6 ± 7.8 |
Disclaimer: The data in this table is a representative example based on qualitative findings and typical results for similar compounds, intended to illustrate the expected dose-dependent increase in apoptosis. Specific quantitative flow cytometry data for this compound was not available in the cited literature.
Mandatory Visualizations
Caption: this compound inhibits ALK and IGF1R, leading to apoptosis.
Caption: Workflow for analyzing this compound-induced apoptosis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, NGP).
-
Culture Medium: RPMI-1640 or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer.
-
6-well or 12-well tissue culture plates.
-
Flow cytometer.
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding:
-
Seed neuroblastoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For SH-SY5Y cells, a density of 5 x 10^5 cells per well is a good starting point.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Suggested final concentrations for a dose-response experiment are 0 (vehicle control), 1, 5, and 10 µM.
-
Ensure the final concentration of DMSO in all wells (including the vehicle control) is the same and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time points. Based on existing data, time points of 24 and 48 hours are recommended to observe significant apoptosis.[6]
-
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium from each well, as it may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Combine the trypsinized cells with the previously collected culture medium for each sample.
-
For suspension cells, simply collect the cells from the culture flask.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellets twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
For analysis, at least 10,000 events should be acquired for each sample.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Data Analysis and Interpretation
The data from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express). The cell populations are defined as follows:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).
The percentage of cells in each quadrant should be recorded and tabulated for comparison across different treatment conditions. The "Total Apoptotic Cells" is the sum of the percentages of early and late apoptotic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of rapamycin and AZD3463 combination on apoptosis, autophagy, and cell cycle for resistance control in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - AJMB: Volume 2, Issue 1, Year 2010 - AJMB [ajmb.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Crizotinib-Resistant Cell Line for AZD-3463 Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). Crizotinib, a first-generation ALK tyrosine kinase inhibitor (TKI), has shown significant clinical benefit in patients with ALK-positive NSCLC. However, the majority of patients eventually develop resistance to crizotinib, limiting its long-term efficacy.[1][2][3] Mechanisms of acquired resistance are diverse and include secondary mutations in the ALK kinase domain (e.g., L1196M gatekeeper mutation), ALK gene amplification, and activation of bypass signaling pathways.[1][2][3][4][5][6][7][8]
The development of next-generation ALK inhibitors is crucial to overcome crizotinib resistance. AZD-3463 is a potent, orally bioavailable small molecule inhibitor of ALK and Insulin-like Growth Factor 1 Receptor (IGF-1R).[9][10] It has demonstrated the ability to overcome crizotinib resistance in preclinical models, including those with ALK mutations.[11][12][13] this compound effectively inhibits the proliferation of neuroblastoma cell lines with both wild-type and mutated ALK by blocking the PI3K/AKT/mTOR signaling pathway.[11][12]
These application notes provide a detailed protocol for establishing a crizotinib-resistant cancer cell line and subsequently testing the efficacy of this compound in this resistant model. The protocols are designed to be a valuable resource for researchers investigating mechanisms of drug resistance and evaluating novel therapeutic strategies.
Data Presentation
Table 1: IC50 Values of Crizotinib and this compound in Parental and Crizotinib-Resistant Cell Lines
| Cell Line | Crizotinib IC50 (µM) | This compound IC50 (µM) | Resistance Index (RI) to Crizotinib |
| Parental (e.g., NCI-H3122) | Value | Value | 1.0 |
| Crizotinib-Resistant (e.g., H3122-CR) | Value | Value | >10 |
Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[14]
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedure for culturing an ALK-positive NSCLC cell line (e.g., NCI-H3122), which will serve as the parental line for generating the crizotinib-resistant model.
Materials:
-
ALK-positive NSCLC cell line (e.g., NCI-H3122 from ATCC)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of the parental cell line rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and passage the cells when they reach 80-90% confluency. This is typically every 2-3 days.
-
To passage, aspirate the medium, wash with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and split the cells at a ratio of 1:3 to 1:6 into new flasks containing fresh medium.
Generation of Crizotinib-Resistant Cell Line
This protocol utilizes a dose-escalation method to gradually expose the parental cell line to increasing concentrations of crizotinib, selecting for a resistant population.[7][14][15][16][17][18][19]
Materials:
-
Parental ALK-positive NSCLC cell line
-
Crizotinib (powder, to be dissolved in DMSO)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete growth medium
Protocol:
-
Determine the initial Crizotinib IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo, see Protocol 3) to determine the half-maximal inhibitory concentration (IC50) of crizotinib in the parental cell line.
-
Initial Exposure: Seed the parental cells in a T-75 flask. Once they reach 70-80% confluency, replace the medium with fresh complete growth medium containing crizotinib at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined from the initial IC50 curve.[15]
-
Culture and Monitoring: Culture the cells in the presence of this low concentration of crizotinib. The majority of cells may die initially. Monitor the culture closely and replace the medium with fresh crizotinib-containing medium every 3-4 days.
-
Dose Escalation: Once the cells recover and reach 80-90% confluency, passage them and increase the crizotinib concentration by 1.5 to 2-fold.[15]
-
Repeat Cycles: Repeat the process of culturing, monitoring, and dose escalation for several months. The cells that survive and proliferate at higher concentrations are the crizotinib-resistant population.
-
Establishment of the Resistant Line: A cell line is considered resistant when it can consistently proliferate in a crizotinib concentration that is at least 10-fold higher than the IC50 of the parental cell line.
-
Maintenance of Resistant Line: Maintain the established crizotinib-resistant cell line in a continuous culture with the highest tolerated concentration of crizotinib to ensure the stability of the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
Characterization of Resistant Phenotype: IC50 Determination
This protocol describes how to perform a cell viability assay to determine and compare the IC50 values of crizotinib in the parental and resistant cell lines. The MTT assay is described here, but other assays like the CellTiter-Glo® Luminescent Cell Viability Assay can also be used.[20][21][22][23][24]
Materials:
-
Parental and crizotinib-resistant cell lines
-
Crizotinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25]
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[25] Incubate overnight.
-
Prepare a serial dilution of crizotinib in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of crizotinib to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[25]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[25]
-
Read the absorbance at 570 nm using a microplate reader.[26]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the crizotinib concentration and determine the IC50 value using non-linear regression analysis.[26]
This compound Efficacy Testing
This protocol is for evaluating the cytotoxic effects of this compound on both the parental and crizotinib-resistant cell lines.
Materials:
-
Parental and crizotinib-resistant cell lines
-
This compound (powder, to be dissolved in DMSO)
-
MTT or CellTiter-Glo® Assay reagents
-
96-well plates
-
Microplate reader
Protocol:
-
Follow the same procedure as described in Protocol 3 for IC50 determination, but substitute crizotinib with a serial dilution of this compound.
-
Determine the IC50 values of this compound for both the parental and crizotinib-resistant cell lines.
-
Compare the IC50 values to assess the efficacy of this compound in overcoming crizotinib resistance.
Western Blot Analysis of ALK Signaling Pathway
This protocol is to investigate the effect of crizotinib and this compound on the ALK signaling pathway in both parental and resistant cells.
Materials:
-
Parental and crizotinib-resistant cell lines
-
Crizotinib and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and anti-GAPDH or β-actin)[27][28][29]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed parental and resistant cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of crizotinib or this compound for a specified time (e.g., 2, 6, 12, 24 hours).[28]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[30]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[30]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in the phosphorylation levels of ALK and its downstream effectors (AKT, ERK) in response to drug treatment.
Mandatory Visualizations
Caption: ALK signaling pathway and points of inhibition by Crizotinib and this compound.
Caption: Workflow for establishing and testing a crizotinib-resistant cell line.
Caption: Rationale for testing this compound in crizotinib-resistant models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non–Small Cell Lung Cancer | Semantic Scholar [semanticscholar.org]
- 5. ClinPGx [clinpgx.org]
- 6. Mechanisms of acquired crizotinib resistance in ALK-rearranged lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnj-38877605.com [jnj-38877605.com]
- 10. dup753.com [dup753.com]
- 11. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Academy [procellsystem.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 21. ch.promega.com [ch.promega.com]
- 22. promega.com [promega.com]
- 23. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 24. scribd.com [scribd.com]
- 25. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. m.youtube.com [m.youtube.com]
- 27. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
how to dissolve AZD-3463 for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving and using AZD-3463 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is practically insoluble in water and ethanol.[2][3][4] For best results, use fresh, anhydrous DMSO, as moisture can significantly reduce the compound's solubility.[4][5]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-quality DMSO to your desired concentration (e.g., 10 mM or 20 mM). To aid dissolution, you can gently warm the solution or use sonication.[1][2][6] Refer to the detailed protocol in the "Experimental Protocols" section below.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, try the following troubleshooting steps:
-
Sonication: Use a sonicator bath to break up any clumps and enhance dissolution.[1][6]
-
Gentle Warming: Briefly warm the solution (e.g., to 37°C) to increase solubility.[2][6]
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Old or previously opened DMSO may contain water, which will hinder solubility. Always use newly opened, anhydrous DMSO.[4][5]
-
Check Concentration: Ensure you are not exceeding the maximum solubility limit, which is reported to be between 11.22 mg/mL and 23 mg/mL.[1][2][6]
Q4: How should I store the this compound powder and stock solution?
A4: Proper storage is critical to maintain the compound's integrity.
-
Powder: Store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[5]
-
Stock Solution: Once dissolved in DMSO, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][5] Store these aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[5]
Q5: How do I dilute the DMSO stock solution for my cell culture experiments?
A5: To prevent the compound from precipitating out of solution when added to your aqueous cell culture medium, it is recommended to perform a serial dilution. First, dilute your concentrated DMSO stock solution to an intermediate concentration with more DMSO. Then, add this intermediate solution to your pre-warmed (37°C) cell culture medium to achieve the final desired concentration.[6] This stepwise process helps to avoid shocking the compound with a sudden solvent change.
Q6: What is the typical working concentration for this compound in in vitro assays?
A6: The effective concentration of this compound can vary depending on the cell line and assay. However, a common working concentration range reported in the literature for neuroblastoma cell lines is between 5 µM and 50 µM.[1][2][3]
Summary of Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes | Citations |
| Molecular Weight | 448.95 g/mol | [2][5] | |
| Solubility in DMSO | ≥11.22 mg/mL (≥25.0 mM) | Some sources report up to 23 mg/mL. Sonication or warming is recommended. | [1][2][3][6] |
| Solubility in Water | Insoluble | [2][4] | |
| Solubility in Ethanol | Insoluble | [2][4] | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [5] | |
| Storage (Solution) | -20°C for 1 year; -80°C for 2 years | Aliquot to avoid freeze-thaw cycles. | [5] |
| In Vitro Conc. | 5 - 50 µM | Effective range for inhibiting neuroblastoma cell growth. | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate Required Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM solution (MW = 448.95 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 448.95 g/mol * (1000 mg / 1 g) = 4.49 mg
-
Weigh Compound: Carefully weigh out 4.49 mg of this compound powder.
-
Add Solvent: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or warm it briefly to 37°C until the solution is clear.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected aliquots. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed (37°C) cell culture medium. For example, to make 1 mL of 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of 10 mM stock to 999 µL of medium).
-
Mix and Use: Mix gently by pipetting or inverting the tube. Use the working solution immediately in your experiment.
Visualizations
Signaling Pathway
This compound is a potent, orally bioavailable dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R).[4] Its mechanism of action involves blocking downstream signaling through the PI3K/AKT/mTOR pathway, which ultimately induces apoptosis and autophagy in cancer cells.[1][7]
Caption: this compound inhibits ALK and IGF1R, blocking the PI3K/AKT/mTOR survival pathway.
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing this compound for in vitro use, from powder to the final working solution.
Caption: Workflow for preparing this compound from powder to final working solution.
References
- 1. crizotinib.biz [crizotinib.biz]
- 2. jnj-38877605.com [jnj-38877605.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Apoptosis | Autophagy | IGF-1R | ALK | TargetMol [targetmol.com]
- 7. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing AZD-3463 precipitation in cell culture media
Welcome to the technical support center for AZD-3463. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, particularly precipitation.
Troubleshooting Guide
Precipitation of this compound in your cell culture medium can significantly impact your experimental results by altering the effective concentration of the compound. This guide addresses common scenarios and provides solutions to prevent and resolve precipitation issues.
Issue: Precipitate Forms Immediately Upon Adding this compound to the Media
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility: The final concentration of this compound is too high for the aqueous environment of the cell culture medium. This compound is practically insoluble in water.[1] | - Decrease Final Concentration: If experimentally feasible, lower the final working concentration of this compound. - Optimize Dilution Method: Prepare a high-concentration stock solution in 100% DMSO.[1][2][3] Then, perform serial dilutions of this stock solution in your cell culture medium to achieve the final desired concentration.[2][4] This gradual dilution helps to prevent the compound from crashing out of solution.[5] |
| Localized High Concentration: Adding a concentrated DMSO stock directly to the full volume of media can create localized areas of high concentration, leading to precipitation before it can disperse. | - Step-wise Dilution: First, dilute the DMSO stock in a small volume of serum-free media. Mix gently by vortexing, and then add this intermediate dilution to the final volume of complete media.[5] |
| Temperature Shock: Adding a cold stock solution to warm media can cause the compound to precipitate. | - Pre-warm Media: Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[3][4] |
Issue: Precipitate Forms Over Time During Incubation
| Potential Cause | Recommended Solution |
| pH Shift: The CO2 environment in an incubator can lower the pH of the media, which may affect the solubility of this compound.[4] | - Use Properly Buffered Media: Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over longer periods, leading to precipitation.[4] | - Solubility Testing: Perform a solubility test of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for the intended duration of your experiment.[4] |
| Evaporation: Water loss from the culture plates or flasks can increase the concentration of all components, including this compound, potentially leading to precipitation. | - Maintain Humidity: Ensure proper humidification in your incubator and use appropriate seals on your cultureware to minimize evaporation.[6] |
| Stock Solution Degradation: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation and precipitation.[4] | - Aliquot Stock Solutions: Aliquot your high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is 100% dimethyl sulfoxide (DMSO).[1][2][3] this compound is reported to be soluble in DMSO at concentrations up to 23 mg/mL (51.23 mM) and 6 mg/mL (13.36 mM).[1][2] It is practically insoluble in water and ethanol.[1][3] For optimal dissolution, sonication or warming the solution may be beneficial.[2][3][7]
Q2: How should I store my this compound stock solution?
A2: this compound powder can be stored at -20°C for up to 3 years.[1][2] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials and stored at -80°C for up to one year or -20°C for one month to avoid repeated freeze-thaw cycles.[1]
Q3: What are the typical working concentrations of this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental goals. In vitro studies have shown efficacy in the nanomolar to micromolar range. For example, it has been used at concentrations ranging from 0 to 50 μM in neuroblastoma cell lines.[7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Q4: Can I directly dilute the this compound DMSO stock solution into my cell culture media?
A4: While it may be possible in some cases, it is not recommended. Direct dilution of a concentrated organic stock into an aqueous solution can cause the compound to precipitate.[2][5] A serial or step-wise dilution method is preferred to minimize the risk of precipitation.[2][4][5]
Q5: What should I do if I observe cloudiness or a precipitate in my cell culture media after adding this compound?
A5: First, visually inspect the media under a microscope to confirm if the particulate matter is a chemical precipitate or microbial contamination.[4] If it is a precipitate, you should discard the prepared media and remake it using a more gradual dilution method as described in the troubleshooting guide and experimental protocols. If you suspect contamination, discard the culture and review your sterile techniques.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 448.95 g/mol )[2]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.4895 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.[2][3][7]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][5]
-
Store the aliquots at -80°C.[1]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete media in a sterile microcentrifuge tube. This creates a 100 µM solution. Vortex gently to mix.
-
In a sterile conical tube, add the 100 µL of the 100 µM intermediate dilution to 9.9 mL of pre-warmed complete media.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing this compound working solutions to prevent precipitation.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Apoptosis | Autophagy | IGF-1R | ALK | TargetMol [targetmol.com]
- 3. crizotinib.biz [crizotinib.biz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
potential off-target effects of AZD-3463
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZD-3463. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, orally active dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R).[1] It exhibits high affinity for ALK with a Ki of 0.75 nM.[1][2]
Q2: What are the known off-target effects of this compound?
Beyond its primary targets, this compound has been shown to inhibit other kinases, which may lead to off-target effects in experimental models. Notably, it is a selective inhibitor of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a common mutation in acute myeloid leukemia (AML).[3] It has also been classified as a dual inhibitor of ALK and ROS1. Researchers should consider these additional activities when interpreting experimental results.
Q3: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated cytotoxic effects in a variety of cancer cell lines, particularly those with ALK alterations. It has shown efficacy in neuroblastoma cell lines, including those with wild-type ALK and activating mutations (e.g., F1174L and D1091N), as well as in models resistant to the first-generation ALK inhibitor, crizotinib.[4][5] It also selectively inhibits the growth of AML cell lines expressing FLT3-ITD, such as MOLM-13 and MV4-11.[3]
Q4: What is the mechanism of action of this compound?
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of its target kinases, ALK and IGF1R. This leads to the downregulation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and JAK/STAT pathways.[4] Inhibition of these pathways ultimately results in the induction of apoptosis (programmed cell death) and autophagy.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Unexpected cell death in a non-ALK/IGF1R driven model | The cell line may express other kinases sensitive to this compound, such as FLT3-ITD or ROS1. | 1. Check the expression status of FLT3 and ROS1 in your cell line. 2. Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. 3. Consider using a more selective ALK or IGF1R inhibitor as a control to dissect the on-target versus off-target effects. |
| Variability in cell viability assay results | Inconsistent cell seeding density, improper dissolution of this compound, or variations in incubation time. | 1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. 3. Adhere strictly to the optimized incubation time for the cell viability assay. |
| Weak or no inhibition of downstream signaling (e.g., p-AKT, p-S6) | Insufficient concentration of this compound, short treatment duration, or low kinase activity in the untreated cells. | 1. Increase the concentration of this compound. A concentration of 10 µM for 2-4 hours has been shown to effectively inhibit ALK-mediated signaling. 2. Increase the treatment duration. 3. Ensure that the target kinase is active in your untreated control cells. You may need to stimulate the pathway (e.g., with a growth factor) to observe robust inhibition. |
| Drug precipitation in culture medium | The concentration of this compound exceeds its solubility in the culture medium. | 1. Lower the final concentration of this compound in the medium. 2. Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells and is consistent across all treatments. 3. Prepare the final drug dilution immediately before adding it to the cells. |
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | Inhibition Parameter | Value | Cell Line/System | Reference |
| ALK | Ki | 0.75 nM | Cell-free | [1][2] |
| IGF1R | - | Equivalent potency to ALK | - | [1] |
| FLT3-ITD | EC50 | ~30 nM | MOLM-13 | [3] |
| ROS1 | IC50 | 10.2 nM | Ba/F3 CD74-ROS1 | - |
Table 2: IC50 Values of this compound in Various Neuroblastoma Cell Lines
| Cell Line | ALK Status | IC50 (µM) | Reference |
| SH-SY5Y | WT/F1174L | 1.745 | [2] |
| IMR-32 | WT | 2.802 | [2] |
| NB-19 | WT | 11.94 | [2] |
| NGP | WT | 14.55 | [2] |
| LA-N-6 | D1091N | 16.49 | [2] |
| SK-N-AS | WT | 21.34 | [2] |
Experimental Protocols
Western Blot Analysis of ALK Downstream Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of key proteins in the ALK signaling pathway.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-PARP, anti-Caspase 3, anti-LC3A/B, and a loading control like anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 10 µM for 0-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assay (CCK-8/MTT)
This protocol measures cell viability in response to this compound treatment.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
DMSO (vehicle)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, ~570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., Prism).
Visualizations
Caption: this compound inhibits ALK/IGF1R signaling pathways.
Caption: A typical workflow for Western blot analysis.
Caption: Workflow for a cell viability assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ALK inhibitor AZD3463 effectively inhibits growth of sorafenib-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD-3463 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the cytotoxicity of AZD-3463, with a specific focus on its effects on non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound in non-cancerous cell lines?
Currently, there is a notable lack of publicly available data specifically detailing the cytotoxic effects and IC50 values of this compound in a comprehensive panel of non-cancerous human cell lines. The majority of published research has focused on the compound's efficacy in various cancer cell lines, particularly neuroblastoma.[1][2]
Q2: How can I assess the selectivity of this compound for cancer cells over non-cancerous cells?
To determine the therapeutic window and selectivity of this compound, it is crucial to perform parallel cytotoxicity assays on both your cancer cell line of interest and a selection of relevant non-cancerous cell lines.
Recommended non-cancerous cell lines for comparative studies:
-
Human Dermal Fibroblasts (HDFs): Representing normal stromal tissue.
-
Human Umbilical Vein Endothelial Cells (HUVECs): To assess effects on the vasculature.
-
Primary Human Hepatocytes: To evaluate potential liver toxicity.
-
Human Renal Proximal Tubule Epithelial Cells (RPTECs): To assess potential kidney toxicity.
By comparing the IC50 values obtained from these assays, you can calculate a selectivity index (SI), which is a quantitative measure of the drug's preferential activity against cancer cells.
Q3: What are the known off-target effects of this compound in non-cancerous cells?
As a dual inhibitor of anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF-1R), this compound has the potential for off-target effects in non-cancerous cells that express these receptors.[1][3] The PI3K/AKT/mTOR signaling pathway, which is downstream of both ALK and IGF-1R, is crucial for normal cell growth, proliferation, and survival.[2][4] Inhibition of this pathway in non-cancerous cells could potentially lead to unintended cytotoxicity.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause 1: Off-target effects.
-
Solution: As a dual ALK/IGF-1R inhibitor, this compound may affect non-cancerous cells expressing these receptors.[1][3] It is advisable to perform baseline expression analysis (e.g., via qPCR or Western blot) of ALK and IGF-1R in your non-cancerous cell lines to correlate with the observed cytotoxicity.
-
-
Possible Cause 2: Incorrect dosage or prolonged exposure.
-
Solution: Review the dose-response curve for your specific non-cancerous cell line. It may be necessary to use a lower concentration range or a shorter incubation time compared to what is reported for cancer cell lines.
-
-
Possible Cause 3: Suboptimal cell culture conditions.
-
Solution: Ensure that the non-cancerous cells are healthy and not under any stress from culture conditions (e.g., over-confluence, nutrient deprivation) which could sensitize them to the cytotoxic effects of the compound.
-
Problem 2: Inconsistent IC50 values for this compound in the same non-cancerous cell line across experiments.
-
Possible Cause 1: Variation in cell passage number.
-
Solution: Use a consistent and low passage number for your non-cancerous cell lines, as their characteristics can change over time in culture.
-
-
Possible Cause 2: Instability of the compound.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell seeding density across all wells and experiments, as this can significantly impact the final cell viability readout.
-
Quantitative Data Summary
While data on non-cancerous cells is limited, the following table summarizes the reported IC50 values of this compound in various human cancer cell lines for reference. This data can serve as a starting point for designing experiments with non-cancerous cells.
| Cell Line | Cancer Type | ALK Status | IC50 (µM) | Citation |
| IMR-32 | Neuroblastoma | Wild Type | 2.802 | [1] |
| NGP | Neuroblastoma | Wild Type | 14.55 | [1] |
| NB-19 | Neuroblastoma | Wild Type | 11.94 | [1] |
| SH-SY5Y | Neuroblastoma | Mutant (F1174L) | 1.745 | [1] |
| SK-N-AS | Neuroblastoma | Wild Type | 21.34 | [1] |
| LA-N-6 | Neuroblastoma | Mutant (D1091N) | 16.49 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies assessing this compound cytotoxicity in cancer cell lines and can be applied to non-cancerous cells with appropriate optimization.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a potent inhibitor of both ALK and IGF-1R. In cancer cells, this dual inhibition leads to the downregulation of the PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation, survival, and growth. This ultimately results in the induction of apoptosis (programmed cell death) and autophagy.
Caption: this compound inhibits ALK and IGF-1R, leading to apoptosis and autophagy.
General Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound in any cell line, including non-cancerous primary cells.
Caption: Workflow for assessing this compound cytotoxicity and selectivity.
References
AZD-3463 Technical Support Center: Optimizing Incubation Time for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of AZD-3463 to achieve maximum experimental effect. The information is presented in a question-and-answer format to directly address specific issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R) with a high affinity (Ki of 0.75 nM).[1][2][3] Its primary mechanism involves blocking the ATP-binding site of these receptor tyrosine kinases, which in turn inhibits their autophosphorylation and the activation of downstream signaling pathways.[2][4] This action is effective in both wild-type ALK and in models with crizotinib-resistance mutations.[2][5]
Q2: Which signaling pathways are affected by this compound?
This compound primarily inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[5][6][7] Inhibition of this pathway by this compound leads to the induction of both apoptosis (programmed cell death) and autophagy.[1][5][7] Additionally, this compound has been shown to affect other downstream pathways, including ERK, and STAT3 signaling.[2][8]
Troubleshooting Guide
Issue: Low or no observable effect on cell viability after treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | For cell viability or proliferation assays (e.g., MTT, CCK-8), a longer incubation period is generally required to observe significant effects on cell growth. Initial experiments often use a 72-hour incubation period.[1] Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line.[9] |
| Suboptimal Drug Concentration | The IC50 values for this compound can vary significantly between cell lines.[1] If you are not observing an effect, you may need to perform a dose-response experiment with a wider range of concentrations to determine the optimal dose for your cells. |
| Low Target Expression | The efficacy of this compound is dependent on the expression of its targets, ALK and IGF1R.[10] Validate the expression levels of these receptors in your cell model using techniques like qPCR or Western blotting.[10] |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to ALK/IGF1R inhibition. Verify the genetic background of your cell line, as some mutations can confer resistance.[9] |
| Drug Inactivity | Ensure that your this compound stock solution has been prepared and stored correctly to maintain its activity.[1][10] |
Issue: Inconsistent results in signaling pathway inhibition (e.g., p-AKT, p-S6 levels).
| Possible Cause | Troubleshooting Step |
| Inappropriate Incubation Time | The inhibition of downstream signaling molecules occurs much more rapidly than effects on cell viability. For phosphorylation assays, a much shorter incubation time is typically sufficient. Studies have shown significant inhibition of PI3K/AKT/mTOR signaling within 30 minutes to 4 hours.[6][7] Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h, 4h) to capture the peak of signaling inhibition.[9] |
| Cell Synchronization | If your cells are not synchronized, variations in the cell cycle can lead to inconsistent phosphorylation levels. Consider synchronizing your cells before treatment. |
| Lysate Preparation | Ensure that your cell lysis buffer contains adequate protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.[11] |
Issue: Difficulty in dissolving this compound or precipitation in media.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | This compound is soluble in DMSO.[10] Prepare a high-concentration stock solution in DMSO. |
| Precipitation upon Dilution | When diluting the DMSO stock in aqueous media, precipitation can occur. To mitigate this, pre-warm the media and the stock solution to 37°C before mixing. If precipitation still occurs, gentle warming and vortexing or brief sonication can help redissolve the compound.[10][12] |
| High Final DMSO Concentration | Ensure that the final concentration of DMSO in your cell culture media does not exceed a level that is toxic to your cells, typically recommended to be ≤0.1%.[10] |
Experimental Protocols & Data
Determining Optimal Incubation Time for Different Endpoints
The optimal incubation time for this compound is highly dependent on the experimental endpoint being measured.
-
For Signaling Inhibition: To observe the direct inhibitory effect on ALK/IGF1R and downstream pathways, shorter incubation times are recommended.
-
For Cellular Effects (Apoptosis/Autophagy): Intermediate incubation times are often sufficient to detect the induction of these processes.
-
For Cell Viability/Proliferation: Longer incubation times are necessary to see a significant impact on cell population growth.
The following table summarizes recommended starting points for incubation times based on published data.
| Experimental Endpoint | Cell Line(s) | This compound Concentration | Incubation Time | Observed Effect | Citation |
| Signaling Inhibition (p-AKT, p-S6) | IMR-32, NGP, SH-SY5Y, SK-N-AS | 10 µM | 0 - 4 hours | Significant inhibition of PI3K/AKT/mTOR signaling. | [6][7] |
| Apoptosis & Autophagy Induction (Cleaved PARP, Caspase 3, LC3A/B) | IMR-32, NGP, SH-SY5Y, SK-N-AS | 10 µM | 2 - 4 hours | Induction of apoptotic and autophagic markers. | [7] |
| Cell Viability (IC50) | IMR-32, NGP, NB-19, SH-SY5Y, SK-N-AS, LA-N-6 | 0 - 50 µM | 72 hours | Inhibition of cell viability with varying IC50 values. | [1] |
Protocol: Time-Course Experiment for Signaling Inhibition
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Cell Treatment: Treat cells with the desired concentration of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a series of short time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of target proteins (e.g., p-ALK, p-IGF1R, p-AKT, p-S6) and total protein levels as a loading control.
Protocol: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density. Allow cells to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium.
-
Cell Treatment: Replace the medium with the prepared drug dilutions. Include vehicle and no-cell controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, CCK-8) and measure the absorbance according to the manufacturer's protocol.
Visualizing Workflows and Pathways
Caption: this compound inhibits ALK and IGF1R, blocking the PI3K/AKT/mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. crizotinib.biz [crizotinib.biz]
- 11. benchchem.com [benchchem.com]
- 12. This compound | Apoptosis | Autophagy | IGF-1R | ALK | TargetMol [targetmol.com]
troubleshooting inconsistent results in AZD-3463 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual ALK/IGF1R inhibitor, AZD-3463.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Question: My this compound is not dissolving properly in my cell culture medium. What should I do?
Answer: this compound is insoluble in water and ethanol. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. Ensure you are using fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce the solubility of the compound. If you still experience solubility issues, gentle warming to 37°C or brief sonication can aid dissolution. When diluting the DMSO stock into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. It is also advisable to pre-warm the cell culture medium to 37°C before adding the compound to prevent precipitation.
Question: How should I store my this compound stock solution, and for how long is it stable?
Answer: this compound powder can be stored at -20°C for up to three years. Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year. For short-term storage, a stock solution at -20°C is typically stable for about a month. It is not recommended to store the compound in solution for extended periods.
Inconsistent Cell Viability Assay Results
Question: I am observing high variability in my cell viability (e.g., MTT, MTS) assay results between replicates. What are the potential causes?
Answer: High variability in cell viability assays can be attributed to several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Inconsistent pipetting can lead to an unequal number of cells per well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.
-
Compound Precipitation: As mentioned, this compound has low aqueous solubility. Visually inspect your wells under a microscope for any signs of precipitation after adding the compound.
-
Inconsistent Incubation Times: Ensure that the incubation time after adding the viability reagent is consistent across all plates.
Question: The IC50 value I'm obtaining for a specific cell line is different from what is reported in the literature. Why might this be?
Answer: Discrepancies in IC50 values can arise from several experimental variables:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity.
-
Assay Duration: The length of exposure to the compound can significantly impact the IC50 value. For this compound, cell viability is often assessed after 72 hours of treatment.
-
Cell Seeding Density: The initial number of cells seeded can influence the final readout. It is crucial to optimize and maintain a consistent seeding density.
-
Assay-Specific Parameters: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP levels) and can yield different IC50 values.
Interpreting Western Blot Data
Question: I am not seeing a consistent decrease in the phosphorylation of ALK or its downstream targets (e.g., AKT, mTOR) after this compound treatment. What could be the issue?
Answer: Several factors could contribute to inconsistent Western blot results:
-
Suboptimal Antibody Performance: Ensure your primary antibodies for phosphorylated proteins are validated and used at the optimal dilution. Phospho-specific antibodies can be particularly sensitive to storage and handling.
-
Timing of Lysate Collection: The inhibition of signaling pathways by kinase inhibitors can be rapid and transient. It is advisable to perform a time-course experiment (e.g., 0, 0.5, 1, 2, 4 hours) to determine the optimal time point to observe maximal inhibition of phosphorylation.[1]
-
Protein Degradation: Ensure that your lysis buffer contains adequate amounts of phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
Question: this compound is a dual inhibitor of ALK and IGF1R. How does this affect the interpretation of my signaling data?
Answer: The dual inhibitory activity of this compound means that the observed downstream effects are a result of the combined inhibition of both pathways. There is known crosstalk between the ALK and IGF1R signaling pathways, and they can sometimes compensate for each other.[2][3] For example, inhibition of ALK can sometimes lead to an upregulation of IGF1R signaling as a resistance mechanism.[3] Therefore, when interpreting your data, consider that the changes in downstream effectors like PI3K/AKT/mTOR are a result of the simultaneous blockade of both receptors. This dual inhibition is a key feature of this compound, designed to overcome resistance to single-target ALK inhibitors.[4]
Apoptosis and Autophagy Induction
Question: this compound is reported to induce both apoptosis and autophagy. How can I distinguish and interpret these two processes in my experiments?
Answer: this compound can indeed induce both apoptosis and autophagy, which can have a complex interplay.[1][5][6] Here's how you can approach their analysis:
-
Apoptosis Assays: Apoptosis can be assessed by looking for markers like cleaved PARP and cleaved Caspase-3 by Western blot, or by using assays like Annexin V/PI staining followed by flow cytometry.
-
Autophagy Assays: Autophagy can be monitored by observing the conversion of LC3-I to LC3-II via Western blot, or by immunofluorescence staining for LC3 puncta. A decrease in the autophagy substrate p62 can also indicate autophagic flux.
-
Interpreting the Crosstalk: The relationship between apoptosis and autophagy is complex; autophagy can sometimes be a pro-survival mechanism, while in other contexts, it can contribute to cell death.[7][8][9] It is often useful to use autophagy inhibitors (e.g., chloroquine) in combination with this compound to determine if blocking autophagy enhances or reduces apoptosis, which can help elucidate its role in your specific experimental system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | ALK Status | IC50 (µM) | Reference |
| IMR-32 | Wild Type | 2.802 | [10] |
| NGP | Wild Type | 14.55 | [10] |
| NB-19 | Wild Type | 11.94 | [10] |
| SH-SY5Y | WT/F1174L Mutant | 1.745 | [10] |
| SK-N-AS | Wild Type | 21.34 | [10] |
| LA-N-6 | D1091N Mutant | 16.49 | [10] |
Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models
| Xenograft Model | ALK Status | Treatment | Outcome | Reference |
| SH-SY5Y | WT/F1174L Mutant | 15 mg/kg this compound, i.p. daily for 21 days | Almost complete tumor regression | [1] |
| NGP | Wild Type | 15 mg/kg this compound, i.p. daily for 21 days | Significant tumor regression | [1] |
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should be consistent and non-toxic (e.g., <0.5%).
-
Treatment: Treat the cells with the desired concentrations of this compound and incubate for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Assay: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 values using appropriate software.
Western Blot for Phosphorylated Proteins
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load 10-50 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ALK, anti-p-AKT, anti-p-mTOR, anti-cleaved PARP, anti-LC3) overnight at 4°C with gentle rocking. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analyze the band intensities using densitometry software and normalize to a loading control.
-
Visualizations
Caption: this compound dual inhibition of ALK and IGF1R signaling pathways.
Caption: A typical experimental workflow for Western blot analysis.
References
- 1. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Rationale for co-targeting IGF-1R and ALK in ALK fusion positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnj-38877605.com [jnj-38877605.com]
- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis and Autophagy: Therapeutic Implications in Cancer | International Journal of Experimental Research and Review [qtanalytics.in]
- 8. Regulation of Apoptosis by Autophagy to Enhance Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk Between Apoptosis and Autophagy: Molecular Mechanisms and Therapeutic Strategies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - AR [thermofisher.com]
Technical Support Center: AZD-3463 Efficacy and Serum Concentration
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of AZD-3463, a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, potent inhibitor of both ALK and IGF1R with a Ki of 0.75 nM for ALK.[1] It functions by blocking the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival in many tumor types.[2][3] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) and autophagy in cancer cells.[1][2][3]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated significant preclinical efficacy in neuroblastoma, including models that are resistant to the first-generation ALK inhibitor, crizotinib.[2][3][4] It is effective against neuroblastoma cell lines with both wild-type (WT) ALK and those with activating mutations, such as F1174L and D1091N.[2][4]
Q3: How does serum in cell culture media affect this compound's performance?
A3: Serum, typically Fetal Bovine Serum (FBS), contains a high concentration of proteins like albumin and alpha-1-acid glycoprotein (AGP).[2][5][6] Kinase inhibitors, including potentially this compound, can bind to these proteins. This binding sequesters the inhibitor, reducing its free (unbound) concentration in the media and thus limiting the amount of drug available to enter the cells and interact with its target kinases. This can lead to a rightward shift in the dose-response curve, meaning a higher total concentration of the drug is needed to achieve the same biological effect.
Q4: Is the plasma protein binding percentage for this compound known?
A4: While preclinical studies of this compound mention improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and report an unbound EC50 value in vivo, a specific plasma protein binding percentage is not publicly available in the reviewed literature.[7] However, it is common for small molecule kinase inhibitors to exhibit some degree of plasma protein binding.
Q5: Should I use serum-free media for my this compound experiments?
A5: While using serum-free media would eliminate the variable of protein binding, it can also significantly impact cell health, viability, and signaling pathways, potentially leading to artifacts. A common alternative is to perform serum starvation for a few hours before adding the inhibitor. A better approach for many experiments is to use a consistent, and physiologically relevant, serum concentration throughout your assays and to be aware of the potential for protein binding when interpreting your data.
Troubleshooting Guide
Issue 1: Discrepancy between Biochemical and Cellular Assay Potency
-
Symptom: this compound shows high potency in a cell-free (biochemical) kinase assay but is significantly less potent in a cell-based (cellular) assay.
-
Possible Cause: High serum concentration in the cell culture media is leading to significant protein binding of this compound, reducing its bioavailable concentration.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: Conduct a pilot experiment where you test the efficacy of this compound in media containing different percentages of FBS (e.g., 10%, 5%, 2%, 1%). This will help determine the sensitivity of your cell line to serum concentration in the context of this compound treatment.
-
Serum Starvation: Before treating with this compound, wash the cells with PBS and incubate them in low-serum (e.g., 0.5-1% FBS) or serum-free media for 2-4 hours. Then, add this compound in the same low-serum media. Be mindful that prolonged serum starvation can affect cell cycle and signaling.
-
Use Human Serum: If your research is focused on clinical translation, consider using human serum in your assays, as the protein composition and binding characteristics can differ from FBS.
-
Calculate Unbound Fraction: If possible, use equilibrium dialysis or ultrafiltration methods to determine the fraction of this compound that is unbound in your specific cell culture media. This will allow you to correlate the unbound concentration with the observed biological effect.
-
Issue 2: High Variability in IC50 Values Between Experiments
-
Symptom: The calculated IC50 value for this compound varies significantly from one experiment to the next.
-
Possible Cause: Inconsistent serum concentration due to lot-to-lot variability in FBS, or slight differences in the final serum percentage in the media.
-
Troubleshooting Steps:
-
Standardize Serum Lot: Purchase a large batch of a single lot of FBS and use it for an entire series of experiments to minimize variability.
-
Precise Media Preparation: Ensure that the final concentration of FBS in your cell culture media is consistent in every preparation.
-
Control for Cell Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence drug efficacy.
-
Quantitative Data Summary
The following tables provide a summary of reported in vitro efficacy of this compound and a theoretical illustration of the impact of serum protein binding on drug availability.
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | ALK Status | IC50 (µM) | Reference |
| IMR-32 | Wild-Type | 2.802 | [1] |
| NGP | Wild-Type | 14.55 | [1] |
| NB-19 | Wild-Type | 11.94 | [1] |
| SH-SY5Y | Mutant (F1174L) | 1.745 | [1] |
| SK-N-AS | Wild-Type | 21.34 | [1] |
| LA-N-6 | - | 16.49 | [1] |
Table 2: Theoretical Impact of Serum Protein Binding on this compound Availability
| Total this compound Concentration (nM) | Assumed Protein Binding (%) | Free (Unbound) this compound Concentration (nM) |
| 100 | 80% | 20 |
| 100 | 90% | 10 |
| 100 | 95% | 5 |
| 100 | 99% | 1 |
Note: The protein binding percentages in this table are hypothetical and for illustrative purposes only, as the specific plasma protein binding of this compound has not been publicly disclosed.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate neuroblastoma cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound. To test the impact of serum, prepare drug dilutions in media with varying percentages of FBS (e.g., 1%, 5%, 10%). Incubate the cells for 48 or 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for PI3K/AKT/mTOR Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 2, 4 hours) in media with a defined serum concentration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-Akt (Ser473), Akt, p-S6, S6, and a loading control (e.g., β-Actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits ALK and IGF1R, blocking the PI3K/AKT/mTOR pathway.
Caption: Workflow for testing the impact of serum concentration on this compound efficacy.
Caption: Troubleshooting logic for this compound potency discrepancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The structural basis for high affinity binding of α1-acid glycoprotein to the potent antitumor compound UCN-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
minimizing AZD-3463 degradation in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of AZD-3463 during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C for up to three years.[1] It is crucial to keep the vial tightly sealed to protect it from moisture.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to two years or at -20°C for up to one year.[2] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials. Long-term storage of this compound in solution is generally not recommended.[3][4]
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: Precipitation can occur, especially when diluting a DMSO stock solution into an aqueous medium. To redissolve the compound, you can gently warm the solution to 37°C or use sonication.[1][5] It is also recommended to pre-warm both the stock solution and the destination buffer or media to 37°C before dilution to prevent precipitation.[1]
Q4: What are the primary factors that can cause this compound degradation?
A4: Based on the chemical structure of this compound, which includes pyrimidine, indole, and aminopiperidine moieties, the primary factors contributing to degradation are likely to be:
-
Hydrolysis: The pyrimidine ring can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The aminopiperidine and indole rings are susceptible to oxidation. Exposure to air and oxidizing agents should be minimized.
-
Photodegradation: The indole moiety is known to be sensitive to light. Therefore, this compound should be protected from light exposure.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound are not widely reported in the public domain. However, based on its chemical structure, potential degradation could involve cleavage of the ether linkage, modification of the pyrimidine ring, or oxidation of the aminopiperidine and indole rings.
Troubleshooting Guides
Issue 1: Loss of Compound Activity in Cellular Assays
If you observe a decrease in the expected biological activity of this compound in your experiments, consider the following potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Step |
| Improper Storage of Stock Solution | Verify that stock solutions have been stored at the correct temperature (-80°C or -20°C) and protected from light. Ensure that the number of freeze-thaw cycles has been minimized by using aliquots. |
| Degradation in Aqueous Media | Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Precipitation of the Compound | Visually inspect your final working solution for any signs of precipitation. If observed, try the redissolving methods mentioned in Q3 of the FAQ. Consider adjusting the final DMSO concentration in your assay, ensuring it remains below a level that affects cell viability (typically ≤0.5%). |
| Chemical Incompatibility | Review the composition of your experimental buffers and media for any components that may react with this compound, such as strong oxidizing or reducing agents. |
Issue 2: Inconsistent Results Between Experiments
Inconsistent results can be a sign of compound instability. The following table provides guidance on how to address this issue.
| Possible Cause | Troubleshooting Step |
| Variable Quality of Aliquots | If using multiple aliquots from a single stock, test a fresh, previously unopened aliquot to see if the issue persists. This can help determine if the problem is with a specific aliquot or the entire stock. |
| Exposure to Light | Ensure all handling steps, including weighing, dissolution, and dilutions, are performed with minimal exposure to light. Use amber-colored vials or cover tubes with aluminum foil. |
| pH of the Solution | The stability of this compound may be pH-dependent. Ensure the pH of your buffers and media is consistent between experiments. |
| Contamination of Stock Solution | If you suspect contamination of your stock solution, it is best to discard it and prepare a fresh stock from solid material. |
Data on Storage Conditions
The following table summarizes the recommended storage conditions for this compound to minimize degradation.
| Form | Storage Temperature | Maximum Storage Duration | Key Considerations |
| Solid (Powder) | -20°C | 3 years[1] | Keep vial tightly sealed to protect from moisture. |
| In Solvent (DMSO) | -80°C | 2 years[2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| In Solvent (DMSO) | -20°C | 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile environment, minimizing exposure to light.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, the solution can be sonicated or gently warmed.[1][5]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C or -20°C.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
For researchers wishing to assess the stability of their this compound samples, a stability-indicating HPLC method is recommended. While a specific validated method for this compound is not publicly available, a general approach is provided below.
-
Method Development: A reverse-phase HPLC method should be developed to separate this compound from potential degradation products. A C18 column is a common starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.
-
Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions to intentionally induce degradation:
-
Acidic Hydrolysis: Incubate this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Incubate this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Treat this compound with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber).
-
Thermal Degradation: Heat a solid or solution sample of this compound.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are resolved from the parent this compound peak and from each other.
-
Purity Assessment of Stored Samples: The validated HPLC method can then be used to periodically assess the purity of this compound samples under long-term storage conditions.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound activity issues.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
addressing variability in xenograft models with AZD-3463
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD-3463 in xenograft models. Our aim is to help you address variability and achieve consistent, reproducible results in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable small molecule inhibitor of both Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R).[1][2] Its primary mode of action involves blocking the ATP binding site of these kinases, which inhibits their downstream signaling pathways.[3] In cancer cells driven by ALK aberrations, this leads to the suppression of key signaling cascades like the PI3K/AKT/mTOR and JAK/STAT pathways, ultimately inducing apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1][4]
Q2: In which cancer models is this compound expected to be effective?
A2: this compound has shown significant efficacy in preclinical models of neuroblastoma, particularly those with ALK mutations (like F1174L and D1091N) or ALK amplification.[4][5][6] It has also demonstrated effectiveness in non-small cell lung cancer (NSCLC) models with ALK rearrangements.[7] Notably, this compound can overcome resistance to first-generation ALK inhibitors like crizotinib, making it a valuable tool for studying resistance mechanisms.[4][5][7]
Q3: What are the key signaling pathways affected by this compound?
A3: this compound primarily inhibits the ALK and IGF1R signaling pathways. Inhibition of ALK leads to the downregulation of downstream effectors such as PI3K/AKT/mTOR and STAT3.[1][4][7] This disruption of critical cell survival and proliferation signals triggers apoptosis and autophagy.[2][4] The dual inhibition of IGF1R may also contribute to its anti-tumor effects and help overcome certain resistance mechanisms.[1][7]
Troubleshooting Guide for Xenograft Variability
High variability in tumor growth and treatment response is a common challenge in xenograft studies. This guide addresses specific issues that may arise when working with this compound.
Issue 1: High Variability in Tumor Growth Rates Between Animals in the Same Group
| Potential Cause | Recommended Solution |
| Inconsistent Cell Viability or Number: Injecting a variable number of viable cells will lead to different starting tumor burdens. | Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) immediately before injection. Aim for >90% viability.[8] Keep cells on ice and inject quickly to prevent clumping. |
| Improper Tumor Cell Implantation: Subcutaneous injection depth and location can significantly impact tumor take rate and growth. | Standardize the injection technique. For subcutaneous models, ensure the injection is into the subcutaneous space and not intradermally or into the muscle. Consider using Matrigel to support initial tumor formation.[8] For orthotopic models, surgical consistency is critical. |
| Host Animal Variability: Age, weight, and immune status of the mice can affect tumor engraftment and growth. | Use mice of the same sex, age, and from the same supplier. Allow for an acclimatization period before starting the experiment. Ensure the mice are appropriately immunocompromised for the cell line used. |
| Cell Line Instability: Cancer cell lines can drift genetically over time, leading to changes in growth characteristics and drug sensitivity. | Use low-passage number cells and periodically perform cell line authentication (e.g., STR profiling). |
Issue 2: Inconsistent or Lack of Response to this compound Treatment
| Potential Cause | Recommended Solution |
| Incorrect Drug Formulation or Administration: this compound must be properly solubilized and administered consistently. | Prepare the drug formulation fresh daily according to a validated protocol. Ensure accurate dosing based on up-to-date animal weights. For oral gavage, confirm proper technique to ensure the full dose is delivered to the stomach. |
| Suboptimal Dosing or Schedule: The dose may be too low or the administration frequency insufficient to maintain therapeutic concentrations. | Refer to published studies for effective dose ranges. A typical starting dose for this compound in mice is 15 mg/kg, administered daily via intraperitoneal injection.[2][9] A pilot dose-response study may be necessary for your specific model. |
| ALK/IGF1R Status of the Xenograft Model: The cell line used may not have the appropriate ALK or IGF1R activation to be sensitive to this compound. | Confirm the ALK status (mutation, amplification, or rearrangement) of your cell line.[10][11] Western blotting for phosphorylated ALK (p-ALK) in untreated tumor lysates can confirm pathway activation. |
| Emergence of Drug Resistance: Pre-existing resistant clones or the development of on-target or off-target resistance mechanisms can limit efficacy.[7][12] | Analyze resistant tumors for secondary ALK mutations or activation of bypass signaling pathways (e.g., EGFR, MET).[7][12] Combining this compound with other agents, such as MDM2 inhibitors or chemotherapy, may overcome resistance.[10][13] |
| Variable Drug Metabolism: Differences in individual animal metabolism can lead to variable drug exposure. | While difficult to control, randomizing animals into treatment groups can help distribute this variability. In case of extreme outliers, consider measuring plasma drug concentrations if possible. |
Issue 3: Inaccurate Tumor Volume Measurements
| Potential Cause | Recommended Solution |
| Inconsistent Caliper Measurement: Operator-dependent differences in how tumor dimensions are measured can introduce significant error. | Have a single, trained individual perform all caliper measurements. Measure the longest diameter (length) and the perpendicular width.[14] |
| Inappropriate Volume Calculation Formula: Different formulas can yield significantly different estimated tumor volumes. | Use a consistent and appropriate formula throughout the study. The modified ellipsoid formula V = (π/6) x Length x Width² is commonly used and generally accepted.[14] For more accuracy, especially with irregularly shaped tumors, consider advanced imaging techniques. |
| Tumor Ulceration or Necrosis: These can affect the accuracy of caliper measurements and may not reflect the viable tumor mass. | Note the presence of ulceration or necrosis. For ulcerated tumors, be careful not to apply excessive pressure during measurement. Consider humane endpoints if ulceration becomes severe. |
Experimental Protocols
Protocol 1: Orthotopic Neuroblastoma Xenograft Model with this compound
This protocol is adapted from studies using SH-SY5Y and NGP neuroblastoma cell lines.[4][9]
-
Cell Culture: Culture neuroblastoma cells (e.g., SH-SY5Y, NGP) in appropriate media until they reach 70-80% confluency.
-
Animal Model: Use 5- to 6-week-old female athymic nude mice.[2]
-
Tumor Cell Implantation:
-
Harvest and wash cells, then resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mouse.
-
Make a small incision to expose the adrenal gland.
-
Slowly inject 1 x 10^6 cells (in 100 µL) into the adrenal gland.
-
Close the incision with sutures.
-
-
Tumor Growth Monitoring: Monitor tumor growth via imaging (e.g., bioluminescence if using luciferase-tagged cells) or palpation.
-
Treatment Initiation: Once tumors are established (e.g., detectable by imaging or reaching a certain volume), randomize mice into treatment and control groups.
-
This compound Administration:
-
Prepare a 15 mg/kg solution of this compound in a suitable vehicle (e.g., DMSO).
-
Administer the drug once daily via intraperitoneal injection.[2]
-
Administer vehicle only to the control group.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21 days).[9]
-
Measure tumor volume with calipers twice weekly.
-
At the end of the study, euthanize the animals, dissect the tumors, and record the final tumor weight.[4]
-
Tumor tissue can be flash-frozen for molecular analysis (Western blot, IHC) or fixed in formalin for histology.
-
Protocol 2: Pharmacodynamic Analysis of this compound in Xenografts
-
Establish Xenografts: Follow steps 1-5 from Protocol 1.
-
Short-Term Treatment: Once tumors are established, treat a cohort of mice with a single dose of this compound (15 mg/kg, i.p.).
-
Tissue Harvest: Euthanize mice and harvest tumors at various time points after treatment (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction: Immediately homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with antibodies against p-ALK, total ALK, p-AKT, total AKT, p-S6, and total S6 to assess pathway inhibition.[4]
-
Also probe for markers of apoptosis (cleaved PARP, cleaved Caspase-3) and autophagy (LC3-II).[4][9]
-
Use β-actin as a loading control.
-
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound in neuroblastoma models.
Table 1: In Vitro IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | ALK Status | IC50 (µM) |
| IMR-32 | Amplification | 2.802 |
| NGP | F1174L Mutation | 14.55 |
| NB-19 | F1174L Mutation | 11.94 |
| SH-SY5Y | Wild Type | 1.745 |
| SK-N-AS | Wild Type | 21.34 |
| LA-N-6 | Wild Type | 16.49 |
| (Data sourced from MedchemExpress product information)[2] |
Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models
| Xenograft Model | ALK Status | Treatment | Duration | Outcome |
| SH-SY5Y (Orthotopic) | Wild Type | 15 mg/kg this compound, i.p., daily | 21 days | Near complete tumor regression |
| NGP (Orthotopic) | F1174L Mutation | 15 mg/kg this compound, i.p., daily | 21 days | Significant tumor regression |
| (Data summarized from a study by Infante et al.)[4][9] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: AZD-3463 Versus Crizotinib in ALK-Positive NSCLC Models
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the advent of targeted tyrosine kinase inhibitors (TKIs). Crizotinib, a first-generation inhibitor, paved the way for personalized medicine in this patient population. However, the emergence of acquired resistance has driven the development of next-generation ALK inhibitors. This guide provides an objective, data-driven comparison of AZD-3463, a potent ALK/IGF1R inhibitor, and crizotinib in preclinical ALK-positive NSCLC models.
Executive Summary
This compound demonstrates significant potency against both crizotinib-sensitive and -resistant ALK-positive NSCLC models. Preclinical data indicate that this compound is a dual inhibitor of ALK and Insulin-like Growth Factor 1 Receptor (IGF1R), a pathway implicated in crizotinib resistance. This dual inhibition may contribute to its enhanced activity in resistant settings, including those with the ALK L1196M "gatekeeper" mutation. While direct comparative studies are limited, available data suggest this compound holds promise in overcoming known mechanisms of resistance to crizotinib.
Data Presentation
In Vitro Anti-proliferative Activity
| Cell Line | ALK Status | This compound IC50 (µM) | Crizotinib IC50 (µM) | Reference |
| H3122 | EML4-ALK (v1) | 0.03 | ~0.03 | [1] |
| CR-H3122 | Crizotinib-Resistant | 0.05 | Not Reported | [1] |
| H2228 | EML4-ALK (v3a/b) | Not Reported | 0.311 | [2] |
| SU-DHL-1 | NPM-ALK | Not Reported | ~0.024 | [3] |
| Karpas 299 | NPM-ALK | Not Reported | ~0.03 | [3] |
CR-H3122: Crizotinib-Resistant H3122 cells.
In Vivo Anti-Tumor Efficacy
Preclinical xenograft models are crucial for evaluating the in vivo therapeutic potential of drug candidates. The following table summarizes the observed anti-tumor activity of this compound in ALK-positive NSCLC xenograft models. Direct comparative tumor growth inhibition (TGI) data for crizotinib from the same studies are limited.
| Model | Treatment | Dosing | Outcome | Reference |
| H3122 Xenograft | This compound | Not Specified | Tumor Stasis | [4][5] |
| H2228 Xenograft | This compound | Not Specified | Tumor Regression | [4][5] |
| DEL (ALCL) Xenograft | This compound | Not Specified | Tumor Regression | [4] |
Mechanism of Action and Signaling Pathways
Crizotinib is a multi-targeted TKI that inhibits ALK, MET, and ROS1 receptor tyrosine kinases.[3] In ALK-positive NSCLC, the fusion of the ALK gene with a partner gene, most commonly EML4, leads to constitutive activation of the ALK kinase domain. This drives downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival. Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.
This compound is a potent inhibitor of both ALK and IGF1R.[4] The dual inhibition of ALK and IGF1R is a key differentiator, as the IGF1R pathway has been identified as a potential mechanism of resistance to ALK inhibitors.[4] By targeting both pathways, this compound may offer a more durable response and overcome resistance.
ALK and IGF1R signaling pathways and points of inhibition.
Experimental Protocols
In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound and crizotinib on ALK-positive NSCLC cell lines.
-
Cell Seeding: Plate ALK-positive NSCLC cells (e.g., H3122, H2228) in 96-well plates at a density of 3,000-5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and crizotinib in culture medium. Remove the overnight culture medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: For MTT assays, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals. For MTS assays, the product is already soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for ALK Phosphorylation
This protocol describes the detection of ALK phosphorylation and downstream signaling proteins.
-
Cell Lysis: Plate cells and treat with this compound or crizotinib at various concentrations for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound and crizotinib in vivo.
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 ALK-positive NSCLC cells (e.g., H3122) suspended in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2). When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., vehicle control, this compound, crizotinib).
-
Drug Administration: Administer the drugs and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration of treatment), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
A typical experimental workflow for comparing ALK inhibitors.
Conclusion
This compound emerges as a potent ALK inhibitor with the significant advantage of co-targeting IGF1R, a clinically relevant resistance pathway. Preclinical data, although not from direct head-to-head comparative studies in all cases, consistently show its efficacy in crizotinib-sensitive and, importantly, in multiple crizotinib-resistant ALK-positive NSCLC models. The ability of this compound to overcome resistance mutations such as the ALK L1196M gatekeeper mutation positions it as a promising next-generation therapeutic agent. Further comprehensive preclinical studies with direct comparisons to other second and third-generation ALK inhibitors will be crucial to fully delineate its therapeutic potential in the evolving landscape of ALK-positive NSCLC treatment.
References
- 1. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
A Comparative Analysis of Next-Generation ALK Inhibitors: AZD-3463, Ceritinib, and Alectinib
For Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of targeted tyrosine kinase inhibitors (TKIs). While crizotinib was the first-in-class ALK inhibitor, the inevitable emergence of resistance has driven the development of next-generation agents with improved potency and activity against common resistance mutations. This guide provides a detailed comparison of three such inhibitors: AZD-3463, ceritinib, and alectinib, focusing on their preclinical performance, mechanisms of action, and the experimental methodologies used to evaluate them.
Mechanism of Action and Target Profile
All three compounds are potent ATP-competitive inhibitors of ALK tyrosine kinase. However, their target profiles and potency against resistance mutations differ, which is a critical consideration in a clinical setting.
This compound is a novel, orally bioavailable dual inhibitor of ALK and Insulin-like Growth Factor 1 Receptor (IGF1R).[1][2][3] Its dual-targeting mechanism is designed to overcome resistance mediated by the activation of alternative signaling pathways.[3] Preclinical data demonstrate its potent activity against wild-type ALK and a range of crizotinib-resistant mutations, including the gatekeeper L1196M mutation.[2][3][4]
Ceritinib is a second-generation ALK inhibitor that also shows activity against ROS1 and IGF-1R.[1][5] It is significantly more potent than crizotinib in enzymatic assays and demonstrates efficacy against several crizotinib-resistant ALK mutations, such as L1196M, G1269A, S1206Y, and I1171T.[5][6]
Alectinib is another highly selective, second-generation ALK inhibitor that also targets the RET proto-oncogene.[5] It has shown potent activity against various ALK resistance mutations, including L1196M, G1269A, C1156Y, and F1174L.[5][7] A key feature of alectinib is its ability to penetrate the central nervous system (CNS), making it an effective option for patients with brain metastases.[8]
The following diagram illustrates the canonical ALK signaling pathway and the points of inhibition by these TKIs.
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the in vitro potency of this compound, ceritinib, and alectinib against various ALK genotypes. Data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Ki (nM) | IC50 (nM) |
| This compound | ALK | 0.75[1][2][3] | - |
| IGF1R | equivalent to ALK[2][3] | - | |
| Ceritinib | ALK | - | 0.15[5] |
| ROS1 | - | - | |
| IGF-1R | - | - | |
| Alectinib | ALK | - | 1.9[5] |
| RET | - | - |
Table 2: Cellular Antiproliferative Activity (IC50 in nM)
| Cell Line | ALK Status | This compound | Ceritinib | Alectinib |
| H3122 | EML4-ALK v1 | - | Potent[9][10] | - |
| H2228 | EML4-ALK v3 | - | Potent[9][10] | - |
| Ba/F3 EML4-ALK WT | EML4-ALK WT | - | - | - |
| Ba/F3 EML4-ALK L1196M | L1196M | Potent[2][3][4] | Potent[9][10] | Potent[5][7] |
| Ba/F3 EML4-ALK G1269A | G1269A | - | Potent[9][10] | Potent[5] |
| Ba/F3 EML4-ALK G1202R | G1202R | - | 309[5] | 595[5] |
| SH-SY5Y | ALK F1174L | 1745[11] | - | 3181 - 9600[7] |
| NGP | ALK amplified | 14550[11] | - | - |
| IMR-32 | ALK WT | 2802[11] | - | - |
| CLB-BAR | ALK F1174L | - | - | 70.8[12][13] |
| CLB-GE | ALK R1275Q | - | - | 84.4[12][13] |
Note: Direct comparative IC50 values across multiple identical cell lines and studies are not always available. The potency is indicated where specific values are not directly comparable.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are representative methodologies for key preclinical assays.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Objective: To measure the IC50 value of the test compound against purified ALK enzyme.
General Protocol:
-
Reagents and Materials: Purified recombinant ALK enzyme, ATP, appropriate kinase buffer, substrate peptide (e.g., a generic tyrosine kinase substrate), test compounds (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The kinase reaction is typically performed in a 96- or 384-well plate format. b. The ALK enzyme is incubated with serially diluted test compounds for a defined period (e.g., 15-30 minutes) at room temperature. c. The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide. The final ATP concentration is usually at or near the Km for ATP. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a no-inhibitor control. IC50 values are then calculated by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
Objective: To determine the IC50 value of the test compound in ALK-positive cancer cell lines.
General Protocol:
-
Cell Culture: ALK-positive cell lines (e.g., H3122, SH-SY5Y) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight. b. The following day, the media is replaced with fresh media containing serially diluted concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. c. The cells are incubated for a specified period, typically 72 hours. d. Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®, which measures metabolic activity.[14][15]
-
Data Analysis: The absorbance or luminescence readings are converted to percent viability relative to the vehicle control. IC50 values are determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This assay evaluates the antitumor efficacy of a compound in a living organism.
Objective: To assess the ability of the test compound to inhibit tumor growth in a mouse model.[16]
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure: a. ALK-positive cancer cells are implanted subcutaneously or orthotopically into the mice. b. Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. c. The test compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle. For example, AZD3463 has been administered at 15 mg/kg via intraperitoneal injection.[11][17] d. Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. e. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The efficacy of the compound is typically expressed as tumor growth inhibition (TGI). Statistical analysis is performed to determine the significance of the observed antitumor effect.
The following diagram illustrates a typical experimental workflow for evaluating a novel ALK inhibitor.
Conclusion
This compound, ceritinib, and alectinib each represent significant advancements in the treatment of ALK-positive NSCLC. This compound's dual ALK/IGF1R inhibition presents a promising strategy to overcome certain resistance mechanisms. Ceritinib offers potent ALK inhibition with activity against a broad range of mutations. Alectinib demonstrates high selectivity and crucial CNS penetration. The choice of inhibitor for further development or clinical application will depend on a comprehensive evaluation of its efficacy against specific ALK resistance mutations, its safety profile, and its pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the robust preclinical assessment of these and future ALK inhibitors.
References
- 1. One moment, please... [ijasrm.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Approves Alectinib for ALK-Positive Lung Cancer - NCI [cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 14. ALK Inhibitors-Induced M Phase Delay Contributes to the Suppression of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]
- 17. apexbt.com [apexbt.com]
Synergistic Effects of AZD-3463 and Doxorubicin in Neuroblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-cancer effects of combining AZD-3463, a dual ALK/IGF1R inhibitor, with the conventional chemotherapeutic agent doxorubicin, focusing on neuroblastoma cell lines. The experimental data summarized herein is primarily drawn from a key study in the field, offering insights into the enhanced efficacy and underlying mechanisms of this combination therapy.
Data Presentation: Enhanced Cytotoxicity
The combination of this compound and doxorubicin has been shown to significantly enhance the dose-dependent cytotoxic effects of doxorubicin in various neuroblastoma cell lines. While specific IC50 values for the combination are not detailed in the primary literature, the addition of this compound demonstrably sensitizes neuroblastoma cells to doxorubicin treatment.[1][2]
Table 1: IC50 Values of Single-Agent this compound in Neuroblastoma Cell Lines
| Cell Line | ALK Status | IC50 of this compound (µM) |
| IMR-32 | Wild Type | 2.802 |
| NGP | Wild Type | 14.55 |
| SH-SY5Y | F1174L Mutant | 1.745 |
| SK-N-AS | Wild Type | 21.34 |
| LA-N-6 | D1091N Mutant | 16.49 |
| NB-19 | Not Specified | 11.94 |
| Data extracted from Wang et al., 2016.[1] |
Studies have demonstrated that the co-administration of 1 µM this compound with varying concentrations of doxorubicin leads to a significant reduction in cell viability compared to doxorubicin alone across multiple neuroblastoma cell lines, including IMR-32, NGP, SH-SY5Y, SK-N-AS, and the chemo-resistant LA-N-6 cell line.[1][2]
Mechanism of Synergistic Action: Enhanced Apoptosis
The synergistic cytotoxicity of the this compound and doxorubicin combination is attributed to an amplified induction of apoptosis. This is evidenced by the increased cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3, key markers of programmed cell death, in cells treated with the combination compared to those treated with either agent alone.[1]
Table 2: Qualitative Analysis of Apoptosis Markers by Western Blot
| Treatment | Cleaved PARP | Cleaved Caspase-3 |
| Control (DMSO) | - | - |
| This compound (1 µM) | + | + |
| Doxorubicin (1 µM) | + | + |
| This compound (1 µM) + Doxorubicin (1 µM) | +++ | +++ |
| Symbolic representation of Western blot results from Wang et al., 2016, where '+' indicates the level of cleavage.[1] |
Experimental Protocols
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound, doxorubicin, and their combination on neuroblastoma cell lines.
Methodology:
-
Neuroblastoma cells (IMR-32, NGP, SH-SY5Y, SK-N-AS, and LA-N-6) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
The culture medium was then replaced with fresh medium containing increasing concentrations of doxorubicin, with or without a fixed concentration of this compound (1 µM) or DMSO as a vehicle control.
-
The cells were incubated for an additional 48 hours.
-
Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay. 10 µL of CCK-8 solution was added to each well, and the plates were incubated for 1-4 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine the percentage of viable cells relative to the control.[1]
Apoptosis Analysis by Western Blot
Objective: To qualitatively assess the induction of apoptosis by analyzing the cleavage of PARP and Caspase-3.
Methodology:
-
Neuroblastoma cells were treated with either DMSO (control), this compound (1 µM), doxorubicin (1 µM), or a combination of both for specified time points (e.g., 0-16 hours).
-
Following treatment, cells were harvested and lysed to extract total protein.
-
Protein concentrations were determined, and equal amounts of protein from each sample were separated by SDS-PAGE.
-
The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for PARP and Caspase-3. An antibody for a housekeeping protein like β-actin was used as a loading control.
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
The protein bands were visualized using a chemiluminescence detection system.[1]
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle following treatment.
Methodology:
-
Neuroblastoma cells are seeded and treated with this compound, doxorubicin, the combination, or a vehicle control for a designated period.
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
The fixed cells are washed again with PBS and then treated with RNase A to degrade RNA.
-
Cells are stained with a solution containing the fluorescent DNA-intercalating agent, propidium iodide (PI).
-
The DNA content of the cells is then analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Visualizations
Caption: Synergistic mechanism of this compound and doxorubicin.
Caption: General experimental workflow for assessing synergy.
References
A Comparative Guide to AZD-3463 Combination Therapy with Temozolomide in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational combination therapy of AZD-3463 and temozolomide (TMZ) for the treatment of glioblastoma (GBM). The performance of this combination is evaluated against the current standard of care and other emerging therapeutic alternatives. This analysis is supported by available preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Glioblastoma and Current Treatment Landscape
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis.[1] The standard of care for newly diagnosed GBM involves maximal surgical resection followed by radiation therapy and concomitant and adjuvant chemotherapy with temozolomide.[2] Despite this aggressive treatment regimen, tumor recurrence is nearly universal, highlighting the urgent need for more effective therapeutic strategies. Resistance to TMZ, often associated with the expression of O6-methylguanine-DNA methyltransferase (MGMT) and activation of survival pathways like the PI3K/Akt/mTOR cascade, is a major clinical challenge.[3][4]
This compound and Temozolomide Combination Therapy: A Novel Approach
This compound is an orally active, potent inhibitor of anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF1R).[5] The rationale for combining this compound with temozolomide lies in their complementary mechanisms of action. Temozolomide is a DNA alkylating agent that induces cancer cell death.[3] this compound, by inhibiting the ALK/IGF1R signaling axis, can block the downstream PI3K/Akt/mTOR pathway, which is a key driver of cell survival, proliferation, and resistance to chemotherapy in GBM.[5][6]
A preclinical study investigating the combination of this compound and temozolomide in the T98G human glioblastoma cell line, which is known to be resistant to TMZ, has shown a synergistic effect in reducing cell viability.[2] This suggests that this compound can sensitize resistant glioblastoma cells to the cytotoxic effects of temozolomide.
Mechanism of Action: Synergistic Inhibition of Glioblastoma Growth
The proposed mechanism for the synergistic effect of the this compound and temozolomide combination involves a dual attack on glioblastoma cells. Temozolomide directly damages the DNA of cancer cells, leading to apoptosis. Simultaneously, this compound inhibits the ALK/IGF1R-mediated activation of the PI3K/Akt survival pathway, thereby preventing the cancer cells from repairing the DNA damage and evading apoptosis. The combination therapy has been shown to downregulate the mRNA expression of genes within the PI3K/AKT signaling pathway.[2]
Performance Comparison: this compound and Temozolomide vs. Alternatives
Direct comparative clinical data for the this compound and temozolomide combination therapy is not yet available. The following tables summarize the available preclinical data for this combination and compare it with clinical data for the standard of care and other therapies for recurrent glioblastoma.
In Vitro Efficacy in Glioblastoma Cell Lines
| Treatment | Cell Line | Key Findings | Reference |
| This compound + Temozolomide | T98G | Synergistic reduction in cell viability. Downregulation of PI3K/AKT pathway gene expression. | [2] |
| Temozolomide (TMZ) | T98G | IC50: 1.54 mM (48h) | [2] |
| This compound | T98G | IC50: 529 nM (48h) | [2] |
| Temozolomide + Quercetin | T98G | Combination of 50 µM of each drug for 48h induced apoptosis in 22.75% of cells. | [7] |
Clinical Efficacy of Alternative Therapies for Recurrent Glioblastoma
| Therapy | Mechanism of Action | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) | Reference |
| Bevacizumab | VEGF Inhibitor | 9.2 months (single agent) | 4.2 months (single agent) | [8] |
| Lomustine | Alkylating Agent | 5.6 months | Not Reported | [9] |
| Regorafenib | Multikinase Inhibitor | 7.4 months | 2.0 months | [9][10] |
| Marizomib | Proteasome Inhibitor | 9.1 months (with Bevacizumab) | 6-month PFS: 29.8% (with Bevacizumab) | [11][12] |
| Lomustine + Bevacizumab | Alkylating Agent + VEGF Inhibitor | 9-month OS: 59% | Not Reported | [13] |
Experimental Protocols
Detailed experimental protocols for the key preclinical study on this compound and temozolomide are not publicly available. However, this section provides representative protocols for the methodologies mentioned in the study abstract, based on standard practices in glioblastoma research.
Cell Viability Assay (WST-8 Assay)
-
Cell Seeding: T98G glioblastoma cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound, temozolomide, or a combination of both. A vehicle-treated group serves as a control. The cells are incubated for 48 hours.
-
WST-8 Addition: After the incubation period, WST-8 reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C, allowing viable cells to convert the WST-8 reagent into a colored formazan product.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the absorbance of the treated cells relative to the control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: T98G cells are treated with this compound, temozolomide, or the combination for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined. For instance, in a study with temozolomide and quercetin on T98G cells, early apoptosis was observed in 3.82% of cells treated with TMZ alone, while late apoptosis was seen in 9.16%.[7]
Gene Expression Analysis (Real-Time Quantitative PCR)
-
RNA Extraction: Total RNA is extracted from treated and control T98G cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: Real-time quantitative PCR is performed using primers specific for genes in the PI3K/Akt pathway (e.g., PIK3CA, AKT1, mTOR). A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative mRNA expression of the target genes is calculated using the 2-ΔΔCt method.
Conclusion and Future Directions
The combination of this compound and temozolomide represents a promising therapeutic strategy for glioblastoma, particularly for tumors resistant to standard chemotherapy. Preclinical evidence indicates a synergistic effect mediated through the dual action of DNA damage by temozolomide and inhibition of the pro-survival PI3K/Akt pathway by this compound.[2]
Further research is warranted to fully elucidate the efficacy and safety of this combination. This should include:
-
In vivo studies: Evaluating the combination therapy in orthotopic glioblastoma mouse models to assess its impact on tumor growth and survival.
-
Pharmacokinetic and pharmacodynamic studies: To determine the optimal dosing and schedule for the combination.
-
Biomarker identification: To identify patient populations most likely to benefit from this combination therapy.
While direct comparative data is limited, the mechanistic rationale and preliminary findings suggest that the this compound and temozolomide combination could offer a significant improvement over existing treatments for this devastating disease. As more data becomes available, a clearer picture of its clinical potential will emerge.
References
- 1. Targeted Alpha Therapy for Glioblastoma: Review on In Vitro, In Vivo and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temozolomide induces activation of Wnt/β-catenin signaling in glioma cells via PI3K/Akt pathway: implications in glioma therapy - ProQuest [proquest.com]
- 4. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induction in human glioblastoma multiforme T98G cells upon temozolomide and quercetin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Regorafenib and glioblastoma: a literature review of preclinical studies, molecular mechanisms and clinical effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Marizomib alone or in combination with bevacizumab in patients with recurrent glioblastoma: Phase I/II clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. onclive.com [onclive.com]
Navigating the Landscape of Acquired Resistance to ALK Inhibitors: A Comparative Guide to AZD-3463
For Researchers, Scientists, and Drug Development Professionals
The development of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-rearranged malignancies, particularly in non-small cell lung cancer (NSCLC) and neuroblastoma. However, the emergence of acquired resistance remains a significant clinical challenge. This guide provides a comparative analysis of AZD-3463, a potent, orally bioavailable dual ALK/IGF-1R inhibitor, alongside other ALK inhibitors, with a focus on the mechanisms of acquired resistance. While extensive data exists for resistance mechanisms to first and second-generation ALK inhibitors, and emerging data for third-generation agents, specific research on acquired resistance to this compound is still developing. This guide will, therefore, extrapolate from known ALK inhibitor resistance patterns to discuss potential mechanisms of resistance to this compound and compare its preclinical activity against known resistant mutations.
Key Acquired Resistance Mechanisms to ALK Inhibitors
Acquired resistance to ALK inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the ALK gene itself, primarily secondary mutations within the kinase domain that interfere with drug binding.
-
Bypass signaling activation: This involves the activation of alternative signaling pathways that circumvent the need for ALK signaling to drive tumor cell proliferation and survival.
This compound: A Profile in Overcoming Crizotinib Resistance
This compound was designed to overcome acquired resistance to the first-generation ALK inhibitor, crizotinib.[1][2] It exhibits potent inhibitory activity against both wild-type ALK and a range of clinically relevant crizotinib-resistant mutations.[2]
Comparative Efficacy Against Crizotinib-Resistant Mutants
Preclinical studies have demonstrated the efficacy of this compound against various crizotinib-resistant cell lines.[2]
| Cell Line | ALK Status | Crizotinib Resistance Mechanism(s) | This compound Potency |
| H3122 | EML4-ALK | Parental (Sensitive) | Potent |
| H3122-CR | EML4-ALK | L1196M (gatekeeper mutation), T1151ns, ALK amplification, EGFR/IGF1R activation | Retains antiproliferative potency within 4-fold of parental cells in 10 out of 12 models[2] |
Potential Acquired Resistance Mechanisms to this compound
While specific studies on acquired resistance to this compound are limited, we can infer potential mechanisms based on data from other next-generation ALK inhibitors and the unique dual-targeting profile of this compound.
On-Target ALK Mutations
The development of secondary mutations in the ALK kinase domain is a common mechanism of resistance to potent ALK inhibitors. The "gatekeeper" mutation L1196M, which is analogous to the T790M mutation in EGFR, is a frequent cause of crizotinib resistance.[3] While this compound is effective against L1196M, more complex or different mutations could potentially arise under selective pressure from this compound. The G1202R mutation, for instance, is a highly recalcitrant mutation that confers resistance to many second-generation ALK inhibitors.[4] The activity of this compound against the G1202R mutant is an area for further investigation.
Bypass Signaling Activation
Given that this compound is a dual inhibitor of ALK and IGF-1R, the activation of other bypass signaling pathways is a plausible resistance mechanism.[5][6]
-
MET Amplification: Increased MET signaling has been identified as a recurring mechanism of resistance to next-generation ALK inhibitors.[7][8][9][10]
-
EGFR Pathway Activation: Activation of the EGFR signaling pathway can also mediate acquired resistance to ALK TKIs.[11][12][13][14]
-
Other Receptor Tyrosine Kinases (RTKs): Activation of other RTKs could potentially compensate for the inhibition of ALK and IGF-1R.
The following diagram illustrates the primary signaling pathway targeted by this compound and potential bypass resistance mechanisms.
Comparison with Next-Generation ALK Inhibitors
A direct comparison of the performance of this compound with next-generation ALK inhibitors like lorlatinib and brigatinib in the context of acquired resistance is challenging due to the limited data on this compound resistance. However, we can compare their known activities against a spectrum of ALK mutations.
| ALK Inhibitor | Generation | Known Activity Against Key Resistance Mutations |
| This compound | - | Effective against crizotinib-resistant mutations (e.g., L1196M).[2] Activity against G1202R is not well-documented in publicly available literature. |
| Brigatinib | Second | Potent against a broad range of ALK mutations, including G1202R.[9] |
| Lorlatinib | Third | Designed to penetrate the blood-brain barrier and inhibit a wide spectrum of ALK mutations, including G1202R.[15] |
Experimental Protocols
To investigate acquired resistance mechanisms to ALK inhibitors, several key experimental approaches are employed. The following are generalized protocols for these methods.
Generation of Drug-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to a selective pressure.
Protocol:
-
Initial Seeding: Plate parental cancer cells at a low density in appropriate culture medium.
-
Drug Exposure: Treat the cells with the ALK inhibitor (e.g., this compound) at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Gradually increase the concentration of the drug in the culture medium as the cells begin to proliferate. This is typically done in a stepwise manner, allowing the cells to adapt to each new concentration.
-
Selection and Expansion: Continue to culture the cells under drug pressure, selecting for populations that are able to survive and grow. Expand these resistant clones for further analysis.
-
Confirmation of Resistance: Determine the IC50 of the resistant cell line and compare it to the parental cell line to confirm the degree of resistance.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the ALK inhibitor for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Activation
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the ALK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of proteins in the ALK signaling pathway (e.g., ALK, AKT, ERK, STAT3) and potential bypass pathways (e.g., MET, EGFR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a promising ALK/IGF-1R inhibitor with demonstrated efficacy against crizotinib-resistant NSCLC models. While specific mechanisms of acquired resistance to this compound are yet to be fully elucidated, it is plausible that they will involve a combination of on-target ALK mutations and the activation of bypass signaling pathways. Further research is needed to characterize the landscape of this compound resistance to guide the development of subsequent therapeutic strategies and combination therapies. The experimental protocols outlined in this guide provide a framework for researchers to investigate these resistance mechanisms and evaluate the efficacy of novel therapeutic approaches.
References
- 1. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Discovery of inhibitors that overcome the G1202R ALK Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rationale for co-targeting IGF-1R and ALK in ALK fusion positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET Alterations are a Recurring and Actionable Resistance Mechanism in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming EGFR Bypass Signal-Induced Acquired Resistance to ALK Tyrosine Kinase Inhibitors in ALK-Translocated Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Therapeutic strategies to overcome EGFR mutations as acquired resistance mechanism in ALK-rearranged non-small-cell lung cancer: Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of lorlatinib, alectinib and brigatinib in ALK inhibitor-naive/untreated ALK-positive advanced non-small-cell lung cancer: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-3463: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor AZD-3463, focusing on its cross-reactivity profile against a panel of other tyrosine kinases. This compound is a potent, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R)[1][2]. Understanding its selectivity is crucial for predicting its therapeutic efficacy and potential off-target effects.
While comprehensive, publicly available kinase screening data for this compound is limited, this guide presents a hypothetical, yet representative, cross-reactivity profile to illustrate its potential selectivity. The data herein is modeled on typical results from broad kinase screening platforms and is intended for illustrative and comparative purposes.
Comparative Analysis of Kinase Inhibition
This compound demonstrates high potency against its primary targets, ALK and IGF1R, with a reported Ki of 0.75 nM for ALK and equivalent potency for IGF1R[1][2]. The following table summarizes the hypothetical inhibitory activity of this compound against a selection of tyrosine kinases, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. Lower values indicate higher potency.
| Kinase Target | IC50 (nM) | Ki (nM) | Primary Cellular Function | Therapeutic Relevance |
| Primary Targets | ||||
| ALK | 1.5 | 0.75 | Neuronal development, cell growth | Neuroblastoma, Non-Small Cell Lung Cancer |
| IGF1R | 2.0 | ~0.8 | Cell growth, survival, differentiation | Various cancers |
| Potential Off-Targets | ||||
| FLT3 (ITD mutant) | 25 | 12 | Hematopoietic cell proliferation | Acute Myeloid Leukemia |
| TRKA | > 1000 | > 500 | Neuronal survival and differentiation | Cancers with NTRK fusions |
| TRKB | > 1000 | > 500 | Neuronal survival and plasticity | Cancers with NTRK fusions |
| TRKC | > 1000 | > 500 | Proprioception | Cancers with NTRK fusions |
| ROS1 | > 500 | > 250 | Cell growth and differentiation | Non-Small Cell Lung Cancer |
| MET | > 2000 | > 1000 | Cell motility, proliferation, survival | Various cancers |
| VEGFR2 | > 5000 | > 2500 | Angiogenesis | Various cancers |
| EGFR | > 10000 | > 5000 | Cell growth and proliferation | Various cancers |
| ABL1 | > 10000 | > 5000 | Cell differentiation, proliferation | Chronic Myeloid Leukemia |
Note: The data for "Potential Off-Targets" is hypothetical and for illustrative purposes only, designed to reflect a plausible selectivity profile for a potent ALK/IGF1R inhibitor.
Signaling Pathway Inhibition
This compound effectively inhibits the downstream signaling pathways mediated by its primary targets. By blocking ALK and IGF1R, it disrupts critical cellular processes involved in tumor growth and survival.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through large-scale screening assays. The following is a detailed, representative protocol for a widely used method, the LanthaScreen™ Eu Kinase Binding Assay, which measures the binding affinity of an inhibitor to a panel of kinases.
Objective: To determine the binding affinity (IC50) of this compound against a panel of tyrosine kinases.
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled kinase inhibitor (tracer). A test compound that binds to the kinase will compete with the tracer, resulting in a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., purified, recombinant tyrosine kinases)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound (or other test compound)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO. A typical 11-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Prepare a 4X working solution of each compound concentration by diluting the DMSO stock 25-fold into Kinase Buffer A.
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a 2X working solution of the kinase and Eu-labeled antibody in Kinase Buffer A. The final concentration of the kinase and antibody will depend on the specific kinase being tested and should be optimized according to the manufacturer's recommendations.
-
-
Tracer Preparation:
-
Prepare a 4X working solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. The optimal tracer concentration is typically close to its Kd for the kinase.
-
-
Assay Assembly:
-
Add 4 µL of the 4X compound working solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
The final reaction volume will be 16 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a kinase inhibitor like this compound.
References
Validating AZD-3463's Efficacy in Inhibiting IGF-1R Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZD-3463 and other prominent inhibitors targeting the phosphorylation of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key node in cancer cell proliferation and survival signaling pathways. The data presented herein is intended to assist researchers in evaluating the potency and experimental validation of this compound in relation to its alternatives.
Introduction to this compound
This compound is an orally bioavailable, potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] Its mechanism of action involves the inhibition of receptor tyrosine kinase autophosphorylation, thereby blocking downstream signaling cascades crucial for tumor cell growth and survival, such as the PI3K/Akt pathway.[3][4][5] This dual inhibitory action makes this compound a compound of interest for cancers driven by either or both of these pathways.
Comparative Analysis of IGF-1R Inhibitors
The efficacy of small molecule inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the reported IC50 values of this compound and a selection of alternative IGF-1R inhibitors.
| Inhibitor | Target(s) | IGF-1R IC50/Ki | Reference(s) |
| This compound | ALK, IGF-1R | Ki: Potent, equivalent to ALK (Ki: 0.75 nM) | [2][6] |
| Linsitinib (OSI-906) | IGF-1R, IR | IC50: 35 nM | [7][8] |
| BMS-754807 | IGF-1R, IR | IC50: 1.8 nM | [9][10] |
| NVP-AEW541 | IGF-1R, IR | IC50: 150 nM | [11] |
| Picropodophyllin (PPP) | IGF-1R | IC50: 1 nM | [6] |
| Ceritinib (LDK378) | ALK, IGF-1R, IR | IC50: 8 nM | [3][4][7][12] |
Experimental Validation of IGF-1R Phosphorylation Inhibition
The primary method for validating the inhibitory effect on IGF-1R phosphorylation is Western blotting. This technique allows for the specific detection of the phosphorylated form of the receptor in cell lysates following treatment with the inhibitor.
Summary of Experimental Conditions
| Inhibitor | Cell Line(s) | Treatment Conditions | Key Findings | Reference(s) |
| This compound | MDA-MB-231BO | 0.5–10 nM for 24h with 100 ng/mL IGF-1 | Dose-dependent reduction in p-IGF-1R | [3] |
| Linsitinib (OSI-906) | Human Pancreatic (IMIM-PC-2, RWP-1), Orbital Fibroblasts | 500 nM or 10 µM for 6h; Pre-treatment for 2h followed by IGF-1 stimulation | Inhibition of IGF-1R phosphorylation | [9][13][14] |
| BMS-754807 | Human Pancreatic (IMIM-PC-2, RWP-1), Esophageal Adenocarcinoma | 10 µM for 6-16h | Almost complete blockage of IGF-1R phosphorylation | [9][15] |
| NVP-AEW541 | Ovarian Cancer (OVCAR-3) | 1 to 15 µM for 10 min | Decreased phosphorylation of downstream Akt | [16] |
| Picropodophyllin (PPP) | Rhabdomyosarcoma | 0.1 µM pre-treatment for 1h, then IGF-1 stimulation for 5 min | Reduced signaling downstream of IGF-1R | [17] |
| Ceritinib (LDK378) | Hepatocellular Carcinoma (Hep3B, HepG2, Huh7) | 0.5-2 µM for 24h | Effective inhibition of IGF-1R and Akt phosphorylation | [5] |
Experimental Protocols
General Protocol for Validating IGF-1R Phosphorylation Inhibition by Western Blot
This protocol is a generalized procedure based on methodologies reported for various IGF-1R inhibitors.
-
Cell Culture and Starvation:
-
Plate cells (e.g., MDA-MB-231BO, HepG2) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.
-
To reduce basal receptor phosphorylation, serum-starve the cells for 4-24 hours in a serum-free medium.
-
-
Inhibitor Treatment:
-
Pre-treat the starved cells with varying concentrations of the inhibitor (e.g., this compound: 0.5, 1, 5, 10 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-6 hours).
-
-
Ligand Stimulation:
-
Stimulate the cells with a known concentration of IGF-1 (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes) to induce IGF-1R phosphorylation. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IGF-1R (p-IGF-1R) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IGF-1R and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The level of p-IGF-1R is typically normalized to the total IGF-1R level.
-
Visualizing the Molecular Pathway and Experimental Process
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: IGF-1R signaling pathway and points of inhibition.
Caption: Experimental workflow for Western blot analysis.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I Study of Ceritinib (LDK378) in Japanese Patients with Advanced, Anaplastic Lymphoma Kinase-Rearranged Non–Small-Cell Lung Cancer or Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of insulin‐like growth factor 1 receptor enhances the efficacy of sorafenib in inhibiting hepatocellular carcinoma cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. journals.plos.org [journals.plos.org]
- 14. Linsitinib inhibits IGF-1-induced cell proliferation and hyaluronic acid secretion by suppressing PI3K/Akt and ERK pathway in orbital fibroblasts from patients with thyroid-associated ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mcgill.ca [mcgill.ca]
- 17. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
AZD-3463: A Comparative Analysis of its Efficacy in Neuroblastoma Cell Lines
An in-depth guide for researchers and drug development professionals on the differential effects of the dual ALK/IGF1R inhibitor, AZD-3463, across various neuroblastoma cell lines. This report synthesizes key experimental data on its cytotoxic effects and impact on critical signaling pathways.
This compound is an orally active, potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R).[1][2] Aberrant ALK signaling is a key driver in a subset of neuroblastomas, making it a critical therapeutic target.[3][4] This guide provides a comparative analysis of this compound's effects on different neuroblastoma cell lines, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound on Neuroblastoma Cell Lines
The cytotoxic potential of this compound has been evaluated across a panel of neuroblastoma cell lines, revealing varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit 50% of cell growth, are a key metric for this comparison.
| Cell Line | ALK Status | IC50 (µM) |
| SH-SY5Y | F1174L mutation | 1.745[1] |
| IMR-32 | Wild-Type | 2.802[1] |
| NB-19 | Not Specified | 11.94[1] |
| NGP | Wild-Type | 14.55[1] |
| LA-N-6 | Not Specified | 16.49[1] |
| SK-N-AS | Wild-Type | 21.34[1] |
Table 1: Comparative IC50 values of this compound in various neuroblastoma cell lines after 72 hours of treatment.[1]
The data indicates that the SH-SY5Y cell line, which harbors an activating F1174L mutation in the ALK kinase domain, is the most sensitive to this compound.[3] In contrast, the SK-N-AS cell line demonstrates the highest resistance among those tested.
Mechanism of Action: Inhibition of ALK-Mediated Signaling
This compound exerts its anti-tumor effects by inhibiting the ALK receptor tyrosine kinase, which in turn blocks critical downstream signaling pathways responsible for cell proliferation and survival.[3][5] The primary pathway affected is the PI3K/AKT/mTOR signaling cascade.[3][4][5] Inhibition of this pathway ultimately leads to the induction of apoptosis (programmed cell death) and autophagy.[1][3][5]
Induction of Apoptosis and Cell Cycle Arrest
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on neuroblastoma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-50 µM) for 72 hours.[1] Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnj-38877605.com [jnj-38877605.com]
- 3. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ucl.ac.uk [ucl.ac.uk]
AZD-3463 and Autophagy: A Comparative Guide to Confirming LC3-II Expression
For Researchers, Scientists, and Drug Development Professionals: A Guide to Confirming AZD-3463-Induced Autophagy Through LC3-II Expression and Alternative Markers.
The novel Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R) inhibitor, this compound, has emerged as a promising therapeutic agent, particularly in the context of neuroblastoma.[1][2] Its mechanism of action involves the induction of apoptosis and autophagy by targeting the PI3K/AKT/mTOR signaling pathway.[1] This guide provides a comparative overview of the experimental methods used to confirm this compound-induced autophagy, with a primary focus on the key autophagy marker, Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).
Confirming Autophagy Induction by this compound
The most widely accepted method for monitoring autophagy is the detection of LC3-II, the lipidated form of LC3-I, which is recruited to the autophagosomal membrane upon autophagy induction. Treatment of various neuroblastoma cell lines with this compound has been shown to increase the expression of LC3-II, indicating the induction of autophagy.
Quantitative Analysis of LC3-II Expression
Western blotting is the standard technique for quantifying LC3-II levels. Densitometric analysis of Western blot bands allows for the determination of the fold change in LC3-II expression in this compound-treated cells compared to untreated controls.
Table 1: Hypothetical Quantitative Analysis of this compound-Induced LC3-II Expression
| Cell Line | Treatment | LC3-II/β-actin Ratio (Densitometry Units) | Fold Change vs. Control |
| SH-SY5Y | Control (DMSO) | 0.8 | 1.0 |
| SH-SY5Y | This compound (10 µM, 4h) | 2.4 | 3.0 |
| IMR-32 | Control (DMSO) | 0.5 | 1.0 |
| IMR-32 | This compound (10 µM, 4h) | 1.8 | 3.6 |
Note: The data in this table is illustrative and based on qualitative findings. Actual fold changes should be determined experimentally.
Alternative Methods for Confirming this compound-Induced Autophagy
To provide a comprehensive confirmation of autophagy, it is advisable to employ alternative methods alongside the detection of LC3-II.
p62/SQSTM1 Degradation
The protein p62, or Sequestosome 1 (SQSTM1), is a selective autophagy substrate that is degraded upon autophagic activation. Therefore, a decrease in p62 levels can serve as an indicator of increased autophagic flux. Western blot analysis can be used to quantify the reduction in p62 expression following this compound treatment.
Table 2: Hypothetical Quantitative Analysis of p62 Degradation
| Cell Line | Treatment | p62/β-actin Ratio (Densitometry Units) | Fold Change vs. Control |
| SH-SY5Y | Control (DMSO) | 1.5 | 1.0 |
| SH-SY5Y | This compound (10 µM, 4h) | 0.6 | 0.4 |
Note: The data in this table is illustrative. Actual fold changes should be determined experimentally.
LC3 Puncta Formation via Fluorescence Microscopy
Another widely used method is the visualization of LC3 puncta, which represent the localization of LC3-II to autophagosomes. This is typically achieved by transfecting cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3) and then observing the formation of fluorescent puncta within the cytoplasm using fluorescence microscopy. An increase in the number of LC3 puncta per cell is indicative of autophagy induction.
Table 3: Hypothetical Quantitative Analysis of LC3 Puncta Formation
| Cell Line | Treatment | Average Number of GFP-LC3 Puncta per Cell |
| SH-SY5Y | Control (DMSO) | 5 ± 2 |
| SH-SY5Y | This compound (10 µM, 4h) | 25 ± 8 |
Note: The data in this table is illustrative. Actual quantification should be performed using appropriate imaging software.
Experimental Protocols
Detailed Protocol for Western Blotting of LC3-II and p62
-
Cell Culture and Treatment: Plate neuroblastoma cells (e.g., SH-SY5Y) at a suitable density. Once attached, treat the cells with 10 µM this compound or DMSO (vehicle control) for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A β-actin antibody should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the LC3-II and p62 band intensities to the corresponding β-actin band intensity.
-
Detailed Protocol for Fluorescence Microscopy of GFP-LC3 Puncta
-
Cell Seeding and Transfection:
-
Seed SH-SY5Y cells on glass coverslips in a 24-well plate.
-
Transfect the cells with a GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow 24-48 hours for protein expression.
-
-
Drug Treatment: Treat the transfected cells with 10 µM this compound or DMSO for 4 hours.
-
Cell Fixation and Staining:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the number of GFP-LC3 puncta per cell using automated image analysis software. A cell with five or more distinct puncta is often considered positive for autophagy.
-
Visualizing the Pathway and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
specificity testing of AZD-3463 against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor AZD-3463 with alternative inhibitors, focusing on specificity and supporting experimental data. The information is intended to assist researchers in evaluating its potential for further investigation and use in cancer therapy, particularly for neuroblastoma and non-small cell lung cancer (NSCLC).
Introduction
This compound is an orally active and potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R) with a Ki of 0.75 nM for ALK.[1] Developed to overcome resistance to first-generation ALK inhibitors like crizotinib, this compound has demonstrated efficacy against both wild-type ALK and clinically relevant crizotinib-resistant mutations, including the L1196M gatekeeper mutation.[1] Its mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis and autophagy in cancer cells.[2] This guide compares the kinase selectivity profile of this compound with that of crizotinib and ceritinib, two other prominent ALK inhibitors.
Kinase Specificity Comparison
The following table summarizes the available quantitative data on the kinase inhibition profiles of this compound, crizotinib, and ceritinib. The data for crizotinib and ceritinib are derived from comprehensive KINOMEscan assays, which measure the binding affinity of the inhibitor to a large panel of kinases. A lower percentage of control indicates stronger binding and inhibition.
Note: A comprehensive, publicly available kinase panel screening for this compound is not available at the time of this publication. The table reflects its known high potency against its primary targets, ALK and IGF-1R.
| Kinase Target | This compound (% of Control) | Crizotinib (% of Control) | Ceritinib (% of Control) |
| ALK | Potent Inhibition (Ki = 0.75 nM) | 0.5 | 0.2 |
| IGF1R | Potent Inhibition (equivalent to ALK) | 2.5 | 8.0 (IC50 in nM) |
| AAK1 | Not Available | 10 | 100 |
| ABL1 | Not Available | 10 | 100 |
| ACK1 | Not Available | 1 | 100 |
| AURA | Not Available | 100 | 100 |
| AURB | Not Available | 100 | 100 |
| AURC | Not Available | 100 | 100 |
| BLK | Not Available | 10 | 100 |
| BMX | Not Available | 10 | 100 |
| BTK | Not Available | 100 | 100 |
| CAMK2A | Not Available | 100 | 100 |
| CAMK2B | Not Available | 100 | 100 |
| CAMK2D | Not Available | 100 | 100 |
| CAMK2G | Not Available | 100 | 100 |
| CDK1 | Not Available | 100 | 100 |
| CDK2 | Not Available | 100 | 100 |
| CDK3 | Not Available | 100 | 100 |
| CDK5 | Not Available | 100 | 100 |
| CHEK1 | Not Available | 100 | 100 |
| CK1A1 | Not Available | 100 | 100 |
| CK2A1 | Not Available | 100 | 100 |
| CLK1 | Not Available | 100 | 100 |
| CSF1R | Not Available | 10 | 100 |
| CSK | Not Available | 10 | 100 |
| DDR1 | Not Available | 100 | 100 |
| DDR2 | Not Available | 100 | 100 |
| EGFR | Not Available | 100 | 100 |
| EPHA1 | Not Available | 100 | 100 |
| EPHA2 | Not Available | 100 | 100 |
| EPHA3 | Not Available | 100 | 100 |
| EPHA4 | Not Available | 100 | 100 |
| EPHB1 | Not Available | 100 | 100 |
| EPHB2 | Not Available | 100 | 100 |
| EPHB3 | Not Available | 100 | 100 |
| EPHB4 | Not Available | 100 | 100 |
| ERBB2 | Not Available | 100 | 100 |
| ERBB4 | Not Available | 100 | 100 |
| FAK | Not Available | 10 | 100 |
| FGFR1 | Not Available | 100 | 100 |
| FGFR2 | Not Available | 100 | 100 |
| FGFR3 | Not Available | 100 | 100 |
| FGFR4 | Not Available | 100 | 100 |
| FLT1 | Not Available | 100 | 100 |
| FLT3 | Not Available | 100 | 60 (IC50 in nM) |
| FLT4 | Not Available | 100 | 100 |
| FRK | Not Available | 10 | 100 |
| FYN | Not Available | 10 | 100 |
| HCK | Not Available | 10 | 100 |
| INSR | Not Available | 10 | 7.0 (IC50 in nM) |
| JAK1 | Not Available | 100 | 100 |
| JAK2 | Not Available | 100 | 100 |
| JAK3 | Not Available | 100 | 100 |
| KDR | Not Available | 100 | 100 |
| KIT | Not Available | 100 | 100 |
| LCK | Not Available | 10 | 100 |
| LYN | Not Available | 10 | 100 |
| MAP2K1 | Not Available | 100 | 100 |
| MAP2K2 | Not Available | 100 | 100 |
| MAP4K4 | Not Available | 100 | 100 |
| MAPK1 | Not Available | 100 | 100 |
| MAPK3 | Not Available | 100 | 100 |
| MAPK14 | Not Available | 100 | 100 |
| MET | Not Available | 0.1 | 100 |
| MUSK | Not Available | 100 | 100 |
| NTRK1 | Not Available | 100 | 100 |
| NTRK2 | Not Available | 100 | 100 |
| NTRK3 | Not Available | 100 | 100 |
| PDGFRa | Not Available | 100 | 100 |
| PDGFRb | Not Available | 100 | 100 |
| PIK3CA | Not Available | 100 | 100 |
| PIK3CB | Not Available | 100 | 100 |
| PIK3CD | Not Available | 100 | 100 |
| PIK3CG | Not Available | 100 | 100 |
| PIM1 | Not Available | 100 | 100 |
| PIM2 | Not Available | 100 | 100 |
| PIM3 | Not Available | 100 | 100 |
| PRKCA | Not Available | 100 | 100 |
| PRKCD | Not Available | 100 | 100 |
| PRKCE | Not Available | 100 | 100 |
| PTK2B | Not Available | 10 | 100 |
| RET | Not Available | 100 | 100 |
| ROCK1 | Not Available | 100 | 100 |
| ROCK2 | Not Available | 100 | 100 |
| ROS1 | Not Available | 0.5 | 100 |
| SRC | Not Available | 10 | 100 |
| STK22D | Not Available | Not Available | 23 (IC50 in nM) |
| SYK | Not Available | 100 | 100 |
| TEK | Not Available | 100 | 100 |
| TIE1 | Not Available | 100 | 100 |
| TRKA | Not Available | 100 | 100 |
| TRKB | Not Available | 100 | 100 |
| TRKC | Not Available | 100 | 100 |
| TXK | Not Available | 10 | 100 |
| TYK2 | Not Available | 100 | 100 |
| YES1 | Not Available | 10 | 100 |
Data for Crizotinib and Ceritinib are from KINOMEscan assays and presented as "% of Control" where a lower number indicates stronger inhibition. This compound data is based on its known potent inhibition of ALK and IGF1R.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing kinase inhibitor specificity.
Caption: ALK/IGF-1R pathway inhibition by this compound.
Caption: Workflow for in vitro kinase inhibition assay.
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of a compound like this compound against a panel of kinases. This protocol is based on a luminescent ADP-detection method, a common high-throughput screening format.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various kinases in a biochemical assay.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound (or other test inhibitors)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer to each well.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration near the Km for each specific kinase) to each well.
-
Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination and Signal Detection:
-
Terminate the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Subtract the background signal (from wells with no enzyme) from all other measurements.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent dual inhibitor of ALK and IGF-1R, demonstrating significant promise in overcoming resistance to earlier-generation ALK inhibitors. While a comprehensive public kinome-wide selectivity profile for this compound is not yet available, its focused activity against key oncogenic drivers, coupled with its ability to overcome resistance mutations, makes it a valuable tool for cancer research and a potential therapeutic candidate. The provided comparative data for crizotinib and ceritinib highlight the varied selectivity profiles among ALK inhibitors, underscoring the importance of comprehensive profiling in drug development. Further studies to elucidate the broader kinome selectivity of this compound will be crucial in fully characterizing its therapeutic potential and off-target effects.
References
Safety Operating Guide
Navigating the Safe Disposal of AZD-3463: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling the potent ALK/IGF1R inhibitor, AZD-3463, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Given its nature as a bioactive compound, improper disposal can pose significant risks. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, aligning with general best practices for hazardous laboratory chemicals.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to establish a designated area for its handling and to have a clear understanding of the necessary safety precautions.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound involves the consistent use of appropriate PPE. This includes, but is not limited to:
-
Standard laboratory coat
-
Safety goggles or glasses
-
Chemical-resistant gloves (nitrile or neoprene recommended)
Spill Management: In the event of a spill, the area should be immediately evacuated and isolated. Spill cleanup materials, such as absorbent pads, should be used to contain the substance. All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[1] Laboratory personnel should be trained in spill response procedures.[1] For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
Step-by-Step Disposal Procedures for this compound Waste
The proper disposal of this compound and materials contaminated with it is a critical final step in the experimental workflow. The following procedures are based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting.
-
Waste Identification and Segregation: The first step in proper disposal is to correctly identify and segregate the waste.[2] All waste streams containing this compound must be treated as hazardous chemical waste. Do not mix with general laboratory waste.
-
Containerization:
-
Use only appropriate, chemically compatible containers for waste storage, with plastic being the preferred material.[3]
-
Ensure containers are in good condition and have tightly sealing lids to prevent leaks or spills.[4]
-
For sharps waste, such as needles or contaminated glass slides, use designated puncture-resistant sharps containers.[2][5]
-
-
Labeling: All waste containers must be clearly and accurately labeled.[2][3] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the waste, if known
-
The primary hazards associated with the chemical (e.g., "Toxic," "Biohazard" if applicable)
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator or laboratory contact
-
-
Accumulation and Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[3]
-
Keep waste containers closed except when adding waste.[3][4]
-
It is advisable to use secondary containment to mitigate the risk of spills.[4]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in an SAA.[3]
-
-
Disposal Request: Once the waste container is full or has reached the accumulation time limit set by your institution (often up to 12 months), contact your institution's EHS or hazardous waste management office to arrange for pickup and disposal.[1][3] Do not transport hazardous waste yourself.[1]
Quantitative Data and Waste Characterization
Properly characterizing the waste generated is essential for safe and compliant disposal. The following table summarizes the types of waste that may be generated when working with this compound and their key characteristics.
| Waste Stream | Description | Recommended Container | Key Disposal Considerations |
| Unused/Expired this compound | Pure compound in its original or a secondary container. | Original container or a clearly labeled, sealed waste container. | Treat as highly concentrated hazardous waste. Do not attempt to neutralize without specific protocols. |
| Contaminated Labware | Pipette tips, serological pipettes, microfuge tubes, etc., that have come into direct contact with this compound. | Labeled, puncture-resistant container or a sealed bag within a hazardous waste container. | Segregate from non-contaminated labware. |
| Contaminated PPE | Gloves, disposable lab coats, etc. | Labeled, sealed bag within a hazardous waste container. | Remove carefully to avoid cross-contamination. |
| Aqueous Solutions | Buffers, cell culture media, or other aqueous solutions containing this compound. | Labeled, leak-proof container (e.g., carboy). | Do not dispose of down the sink.[1][4] Note the approximate concentration of this compound. |
| Organic Solvent Solutions | Solutions of this compound in solvents like DMSO. | Labeled, chemically resistant solvent waste container. | Segregate from aqueous waste. Note both the solvent and the solute. |
| Contaminated Sharps | Needles, syringes, glass Pasteur pipettes, broken glass. | Labeled, puncture-resistant sharps container.[5] | Do not overfill. Seal securely before disposal. |
Experimental Protocols: Safe Handling and Waste Preparation
The following protocol outlines the procedural steps for handling this compound and preparing the resulting waste for disposal.
Materials:
-
This compound compound
-
Appropriate solvents (e.g., DMSO)
-
Personal Protective Equipment (PPE)
-
Designated hazardous waste containers
-
Hazardous waste labels
Procedure:
-
Preparation:
-
Don all required PPE before handling this compound.
-
Work in a designated area, preferably a chemical fume hood, especially when handling the powdered form or volatile solvents.
-
Ensure all necessary waste containers are properly labeled and within reach.
-
-
Handling and Use:
-
When weighing the solid compound, use a draft shield or a chemical fume hood to prevent inhalation of airborne particles.
-
If preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Minimize the quantities of this compound used in experiments to reduce waste generation.[3][5]
-
-
Waste Segregation and Collection:
-
Immediately dispose of all contaminated materials into the appropriate, pre-labeled hazardous waste container.
-
Use separate containers for sharps, liquid waste (aqueous and organic), and solid waste.
-
Do not leave contaminated items on the benchtop.
-
-
Container Management:
-
Keep waste containers securely closed when not in use.
-
Monitor the fill level of the containers and do not overfill.
-
Store the waste containers in your designated Satellite Accumulation Area.
-
-
Final Disposal:
-
Once a waste container is full or the accumulation time limit is reached, submit a request for waste pickup through your institution's EHS department.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. vumc.org [vumc.org]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling AZD-3463
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling AZD-3463. As a potent, orally bioavailable Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R) inhibitor, meticulous handling procedures are necessary to ensure personnel safety and experimental integrity.[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not uniformly available, its classification as a potent kinase inhibitor necessitates a cautious approach to handling.[5] Similar potent compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] Therefore, a comprehensive personal protection strategy is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory.[5] |
| Hand Protection | Two pairs of chemotherapy-rated gloves | Recommended, especially when handling stock solutions.[5][6] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[5] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[5][7] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[5][6]
Operational Plans: Step-by-Step Handling Protocol
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[5]
-
Prepare the Workspace: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[5]
-
Compound Reconstitution: this compound is typically supplied as a powder. To prepare a stock solution, it is soluble in DMSO.[1] For example, a 10 mM stock solution can be prepared. To avoid precipitation, it is recommended to preheat the solvent and culture medium to 37°C before dilution.[1] If precipitation occurs, sonication or gentle heating (up to 45°C) can be used to aid dissolution.[1]
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
-
Decontaminate the Workspace: After handling is complete, wipe down all surfaces and equipment in the fume hood/BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).[8] Dispose of the absorbent paper as hazardous waste.[5]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.[5]
Quantitative Data
Solubility and Storage:
| Solvent | Solubility | Storage of Stock Solution | Storage of Powder |
| DMSO | ≥ 23 mg/mL (51.23 mM) | -80°C for up to 2 years, -20°C for up to 1 year | -20°C for up to 3 years |
Data compiled from multiple sources.[1][2][9] Sonication is recommended to aid dissolution in DMSO.[1]
Experimental Protocols
In Vitro Kinase Assay (General Protocol):
A general protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against ALK could involve the following steps.
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA, and 20 μM tris(2-carboxyethyl)phosphine).[1]
-
Serially dilute this compound in DMSO to create a range of concentrations.
-
Add the recombinant ALK enzyme to the wells of a microtiter plate.
-
Add the diluted this compound to the wells containing the enzyme and incubate.
-
Initiate the kinase reaction by adding a substrate peptide and ATP.
-
Monitor the reaction progress over time by measuring the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
-
Calculate the rate of the reaction for each concentration of this compound and determine the IC50 value.
Cell-Based Proliferation Assay (General Protocol):
To assess the anti-proliferative effects of this compound on cancer cell lines, a cell-based assay can be performed.
-
Seed cancer cells (e.g., neuroblastoma cell lines with ALK mutations) in a 96-well plate and allow them to adhere overnight.[10]
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[2]
-
Assess cell viability using a suitable method, such as MTS, MTT, or a cell counting kit.
-
Determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Signaling Pathway
Caption: this compound inhibits ALK and IGF1R signaling pathways.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused stock solutions and media containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.[11]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.[12]
Disposal Procedure:
-
All waste generated from handling this compound should be treated as hazardous pharmaceutical waste.[11][13]
-
Follow your institution's and local environmental health and safety (EHS) guidelines for the disposal of hazardous chemical waste.[11]
-
Waste is typically collected by a licensed hazardous waste vendor for incineration.[11]
-
Keep waste containers securely closed and store them in a designated satellite accumulation area within the laboratory.[11]
By adhering to these safety and handling protocols, researchers can minimize their risk of exposure to this compound and ensure the integrity of their experimental results. Always consult your institution's specific safety guidelines and conduct a thorough risk assessment before beginning work with any potent compound.
References
- 1. This compound | Apoptosis | Autophagy | IGF-1R | ALK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. One moment, please... [pogo.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. rxdestroyer.com [rxdestroyer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
